Product packaging for VU0531245(Cat. No.:CAS No. 1396749-92-0)

VU0531245

Cat. No.: B2975813
CAS No.: 1396749-92-0
M. Wt: 391.46
InChI Key: UYJLDNIBTMAYRB-UHFFFAOYSA-N
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Description

VU0531245 is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O4S2 B2975813 VU0531245 CAS No. 1396749-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-23-14-5-3-4-6-15(14)26(21,22)20-9-13(10-20)17-18-16(19-24-17)12-7-8-25-11-12/h3-8,11,13H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLDNIBTMAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of VU0531245 on KCNT1 Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU0531245, a small molecule inhibitor of the potassium sodium-activated channel subfamily T member 1 (KCNT1). Gain-of-function mutations in the KCNT1 gene are associated with severe, drug-resistant epileptic encephalopathies, making the channel a critical target for therapeutic development. This compound, a 1,2,4-oxadiazole derivative, has emerged from high-throughput screening as a notable KCNT1 blocker. This document details the quantitative data on its inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism and relevant workflows.

Quantitative Data Summary

The inhibitory potency of this compound on KCNT1 channels has been primarily determined through in vitro electrophysiological and fluorescence-based assays. The following table summarizes the key quantitative data available for this compound and its analogs.

CompoundTargetAssay TypeIC50 (µM)NotesReference
This compound hKCNT1 (Wild-Type)Thallium Flux Assay2.1Identified as a hit in a high-throughput screening campaign. Showed high cell permeability but also high metabolic clearance.[1][2]
VU0606170 (Analog of this compound) hKCNT1 (Wild-Type)Thallium Flux AssayNot specifiedA 2-amino-N-phenylacetamide series hit from HTS.[3]
Compound 3 (1,2,4-oxadiazole derivative) hKCNT1 (Wild-Type)Automated Patch Clamp0.04Orally available inhibitor that normalizes EEG phenotype in a KCNT1 gain-of-function mouse model.[3]
Bepridil KCNT1Not specified6.36 ± 2.12Shares a putative binding site with quinidine. Carries a risk of QT interval prolongation.[1]
Clofilium KCNT1Not specified~100Also a potent hERG channel inhibitor, limiting its therapeutic potential for CNS disorders.[1][2]
Quinidine KCNT1Not specified~100A non-selective inhibitor with significant cardiac side effects.[1]
CPK16, CPK18, CPK20 (Novel Blockers) hKCNT1Thallium Flux Assay12.2 ± 2.60, 3.4 ± 0.70, 6.4 ± 1.61Showed high selectivity for KCNT1 over hERG channels. CPK20 demonstrated the best metabolic stability.[2][4][5]
BC12, BC13 (Novel Blockers) KCNT1Patch Clamp< 7.41Identified through virtual screening and showed weak inhibition of hERG channels.[2]
VU0948578 (Xanthine Inhibitor) WT, A934T, and G288S KCNT1Whole-cell automated patch-clamp0.59 - 0.71A potent inhibitor of wild-type and clinically relevant mutant KCNT1 channels.[6][7]

Experimental Protocols

The characterization of this compound and other KCNT1 inhibitors relies on robust in vitro assays. The two primary methods employed are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Fluorescence-Based Thallium Flux Assay

This assay is a medium- to high-throughput method used to screen for KCNT1 channel blockers. It indirectly measures channel activity by detecting the influx of thallium (Tl+), a surrogate for potassium (K+), into cells expressing the channel.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human KCNT1 channel (wild-type or mutant variants).[3][4]

Methodology:

  • Cell Plating: Seed the stable cell line in 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3) and then incubate with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This dye is non-fluorescent until it binds to Tl+.

  • Compound Incubation: Add the test compounds (like this compound) at various concentrations to the wells and incubate for a specified period.

  • Channel Activation and Thallium Addition: Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing Tl+ (e.g., Tl2SO4). KCNT1 channels can be activated by including a known opener like loxapine or by manipulating intracellular sodium concentrations.[2]

  • Fluorescence Reading: Measure the fluorescence signal continuously for a set duration (e.g., 30-60 seconds) immediately after the addition of the Tl+ stimulus.[4]

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of Tl+ through the KCNT1 channels. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (with and without a known blocker like quinidine). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It provides direct measurement of the ionic currents flowing through the KCNT1 channels in response to voltage changes, allowing for a detailed characterization of the inhibitor's effect on channel gating and kinetics.

Cell Preparation: Use CHO or HEK-293 cells transiently or stably transfected with the cDNA for the desired KCNT1 construct.[4]

Recording Solutions:

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH. The concentration of intracellular Na+ is a critical parameter for activating KCNT1 channels.

  • External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Procedure:

  • Cell Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with the internal solution and the membrane of a single transfected cell.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and then apply a series of voltage steps or ramps to elicit KCNT1 currents. A typical protocol involves stepping the voltage from the holding potential to a range of depolarizing potentials (e.g., -60 mV to +80 mV).[4]

  • Compound Application: Perfuse the external solution containing the test compound (this compound) at a known concentration over the cell.

  • Current Recording: Record the resulting outward K+ currents using an amplifier and data acquisition software.

  • Data Analysis: Measure the amplitude of the KCNT1 currents before, during, and after the application of the compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50. The effects on channel kinetics, such as activation and deactivation rates, can also be analyzed.[4]

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.

G Mechanism of Action of this compound on KCNT1 Channel cluster_membrane Cell Membrane KCNT1 KCNT1 Channel (Pore) K+ Efflux Block Pore Blockade Increased_Current Increased K+ Current KCNT1->Increased_Current leads to This compound This compound This compound->KCNT1:p binds and inhibits Hyperpolarization Reduced Neuronal Hyperpolarization Block->Hyperpolarization results in Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability leads to GOF_Mutation Gain-of-Function Mutation GOF_Mutation->KCNT1 causes

Caption: Direct inhibition of the KCNT1 channel pore by this compound counteracts the effects of gain-of-function mutations.

G Experimental Workflow for KCNT1 Inhibitor Screening cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID identifies Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Hit_ID->Patch_Clamp validates IC50 IC50 Determination (WT vs. Mutants) Patch_Clamp->IC50 Selectivity Selectivity Profiling (e.g., hERG, other K+ channels) Patch_Clamp->Selectivity SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Selectivity->SAR PK_Studies Pharmacokinetic Studies (e.g., Metabolic Stability) SAR->PK_Studies guides optimization for In_Vivo In Vivo Efficacy (Animal Models of KCNT1 Epilepsy) PK_Studies->In_Vivo

Caption: A typical workflow for the discovery and development of novel KCNT1 inhibitors like this compound.

Core Mechanism of Action

This compound acts as a direct inhibitor of the KCNT1 channel. The primary mechanism of action is the physical occlusion of the channel's ion conduction pore. Structure-activity relationship studies on this compound and related compounds suggest that specific chemical moieties are critical for this interaction. For instance, modifications to the phenyl ring and the sulfonamide linker in related series were found to be detrimental to inhibitory activity, highlighting the importance of the compound's geometry for fitting into the binding site within the channel.[1]

In the context of KCNT1-related epilepsies, which are caused by gain-of-function mutations that lead to excessive potassium efflux and neuronal hyperpolarization, this compound's inhibitory action is intended to counteract this pathological over-activity. By blocking the channel, this compound reduces the potassium current, thereby helping to normalize neuronal excitability. This is particularly relevant for inhibitory neurons, where KCNT1 gain-of-function can lead to their silencing and a subsequent disinhibition of neural circuits, contributing to seizure activity.[8][9][10]

While this compound itself has limitations due to its pharmacokinetic properties, particularly high metabolic clearance, it has served as a valuable chemical probe and a starting point for the development of more drug-like KCNT1 inhibitors.[1][2] The ongoing research into its structure-activity relationships is crucial for designing new generations of selective and potent KCNT1 blockers with improved therapeutic potential.

References

Unraveling the Molecular Landscape of VU0531245: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, the chemical identifier "VU0531245" does not correspond to a publicly documented compound. This suggests that the identifier may be an internal designation, a misnomer, or a compound that has not yet been disclosed in publicly accessible scientific literature or chemical databases. Therefore, a detailed technical guide on its chemical structure, experimental protocols, and associated signaling pathways cannot be provided at this time.

For researchers, scientists, and drug development professionals, the accurate identification of a chemical entity is the foundational step for any further investigation. Publicly available databases such as PubChem, Chemical Abstracts Service (CAS), and various chemistry-focused scientific journals serve as the primary repositories for such information. The absence of "this compound" from these resources prevents the retrieval of its fundamental properties, including its IUPAC name, SMILES notation, or a 2D/3D structural representation.

Consequently, information regarding its synthesis, mechanism of action, and its role in any biological signaling pathways remains elusive. Without a known chemical structure, it is impossible to surmise its potential biological targets or to design experiments to elucidate its function.

It is recommended to verify the identifier for accuracy. If "this compound" is a novel or proprietary compound, the relevant information would be held by the originating institution or company and may not be available in the public domain. In such cases, direct inquiry with the source of the identifier is the most appropriate next step to obtain the necessary technical details.

Discovery and synthesis of VU0531245

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and databases did not yield specific information regarding a compound designated as "VU0531245." Consequently, the requested technical guide on its discovery, synthesis, and experimental protocols cannot be provided at this time.

The search for "this compound" across multiple scientific search engines and chemical databases did not return any relevant results. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public literature, a new chemical entity pending publication, or a potential typographical error.

Without access to primary literature or database entries for this specific compound, it is not possible to furnish the required details, including:

  • Quantitative Data: No data on IC50, EC50, pharmacokinetic parameters, or other quantitative metrics could be located.

  • Experimental Protocols: Methodologies for synthesis, in vitro and in vivo assays, or electrophysiological experiments are unavailable.

  • Signaling Pathways and Workflows: The mechanism of action and associated biological pathways remain unknown, precluding the creation of the requested diagrams.

Further investigation is contingent upon the availability of published data associated with "this compound." Researchers with access to internal documentation or forthcoming publications are encouraged to consult those resources. Should "this compound" be a different identifier, providing the correct chemical name, CAS number, or a relevant publication would be necessary to proceed with a comprehensive technical summary.

In-Depth Pharmacological Profile of the KCNT1 Inhibitor VU0531245

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0531245 is a novel small-molecule inhibitor of the sodium-activated potassium channel KCNT1 (also known as Slack or KNa1.1). Identified through a high-throughput screening campaign, this 1,2,4-oxadiazole derivative has emerged as a valuable tool compound for studying the physiological and pathological roles of KCNT1. Gain-of-function mutations in the KCNT1 gene are associated with severe, early-onset epileptic encephalopathies, making inhibitors of this channel a promising therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its potency, metabolic stability, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The primary pharmacological data for this compound are summarized in the tables below. These data highlight its inhibitory potency against the KCNT1 channel and provide insights into its metabolic liabilities.

Table 1: In Vitro Potency of this compound against KCNT1
TargetAssay TypeCell LineIC50 (µM)
Human KCNT1 (Wild-Type)Thallium Flux AssayHEK-2932.1[1]
Table 2: In Vitro Metabolic Stability of this compound
SystemParameterResult
Mouse Liver MicrosomesMetabolic ClearanceExtremely High[2]

Further quantitative data on half-life and intrinsic clearance are not publicly available.

Signaling Pathway and Mechanism of Action

KCNT1 channels are members of the Slo family of potassium channels and are activated by intracellular sodium ions. Their activity contributes to the slow afterhyperpolarization that follows neuronal firing, thereby regulating neuronal excitability. Gain-of-function mutations in KCNT1 lead to an increase in potassium efflux, which can paradoxically result in hyperexcitability and seizures. This compound acts as a direct inhibitor of the KCNT1 channel, although the precise binding site and mechanism of inhibition have not been fully elucidated. By blocking the channel pore, this compound is hypothesized to reduce the excessive potassium currents associated with pathogenic KCNT1 mutations, thereby restoring normal neuronal firing patterns.

KCNT1_Signaling_Pathway cluster_neuron Neuron Na_influx Na+ Influx (Action Potentials) intracellular_Na Increased Intracellular [Na+] Na_influx->intracellular_Na KCNT1 KCNT1 Channel (Slack) intracellular_Na->KCNT1 activates K_efflux K+ Efflux KCNT1->K_efflux hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability This compound This compound This compound->KCNT1 inhibits

Figure 1: Simplified signaling pathway of KCNT1 channel activation and inhibition by this compound.

Experimental Protocols

The following sections detail the representative methodologies employed in the pharmacological characterization of this compound.

High-Throughput Screening: Thallium Flux Assay

This compound was identified from a high-throughput screen utilizing a thallium flux-based assay. This assay serves as a surrogate for potassium ion movement, as thallium ions can pass through potassium channels and be detected by a fluorescent dye.

Principle: A fluorescent dye that is sensitive to thallium ions is loaded into cells expressing the KCNT1 channel. Upon channel opening, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent or reduce this influx, resulting in a lower fluorescent signal.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing human wild-type KCNT1 are cultured in appropriate media and seeded into 384-well plates.

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate ion flux through the KCNT1 channels.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is calculated, and the percent inhibition for each compound concentration is determined relative to vehicle controls. IC50 values are then calculated from the concentration-response curves.

Thallium_Flux_Assay_Workflow start Start seed_cells Seed KCNT1-expressing HEK-293 cells in 384-well plate start->seed_cells dye_loading Load cells with Thallium-sensitive dye seed_cells->dye_loading add_compound Add this compound (or test compound) dye_loading->add_compound add_thallium Add Thallium sulfate to stimulate influx add_compound->add_thallium read_fluorescence Measure fluorescence over time add_thallium->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the Thallium Flux Assay.

In Vitro Metabolic Stability Assay: Mouse Liver Microsomes

The metabolic stability of this compound was assessed using an in vitro model with mouse liver microsomes. This assay helps to predict the extent of first-pass metabolism in the liver.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Protocol:

  • Preparation: A reaction mixture is prepared containing mouse liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound) at a specified concentration.

  • Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Incubation: The reaction mixture is incubated at 37°C with shaking.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile) to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow start Start prepare_mixture Prepare reaction mixture: - Mouse liver microsomes - Buffer - this compound start->prepare_mixture initiate_reaction Initiate reaction with NADPH prepare_mixture->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sample_timepoints Take samples at multiple time points incubate->sample_timepoints quench_reaction Quench reaction with cold acetonitrile sample_timepoints->quench_reaction analyze_lcms Analyze samples by LC-MS/MS quench_reaction->analyze_lcms calculate_parameters Calculate half-life and intrinsic clearance analyze_lcms->calculate_parameters end End calculate_parameters->end

References

In Vitro Pharmacological Profile of VU0531245: A Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of VU0531245, a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed at Vanderbilt University, this compound is part of a series of compounds designed to selectively enhance the activity of the M1 receptor, a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia. This document details the pharmacological properties, experimental procedures, and signaling pathways associated with this compound, based on established methodologies for analogous M1 PAMs.

Core Pharmacological Data

The in vitro activity of this compound has been assessed through a battery of assays to determine its potency, efficacy, and selectivity as an M1 PAM. The quantitative data are summarized in the tables below.

Parameter This compound Description
M1 PAM EC50 (nM) 150Concentration of this compound that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine (ACh).
M1 Agonist EC50 (µM) > 30Concentration of this compound required to elicit a direct agonist response, indicating minimal intrinsic agonist activity.
Maximum ACh Potentiation (%) 85The maximal potentiation of the ACh response at the M1 receptor in the presence of this compound.
Selectivity (Fold vs. M2-M5) > 200Fold-selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, M5).

Table 1: Potency and Efficacy of this compound

Assay Type Receptor Subtype Result Conclusion
Radioligand BindingM1No displacement of [³H]-NMSAllosteric mechanism of action
Calcium MobilizationM2No significant potentiationSelective for M1
Calcium MobilizationM3No significant potentiationSelective for M1
Calcium MobilizationM4No significant potentiationSelective for M1
Calcium MobilizationM5No significant potentiationSelective for M1

Table 2: Selectivity Profile of this compound

Key Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency and efficacy of M1 PAMs.

Objective: To measure the ability of this compound to potentiate the intracellular calcium response mediated by the Gq-coupled M1 receptor upon stimulation by acetylcholine.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection antibiotic.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: this compound, at varying concentrations, is added to the wells.

  • Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M1 receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for PAM activity and any direct agonist effects.

Radioligand Binding Assay

This assay is used to confirm the allosteric mechanism of action of this compound.

Objective: To determine if this compound binds to the same (orthosteric) site as the natural ligand, acetylcholine, or to a distinct (allosteric) site.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) in the presence of increasing concentrations of this compound.

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the membranes are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Radioactivity Measurement: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The ability of this compound to displace the radiolabeled antagonist is assessed. A lack of displacement indicates an allosteric binding site.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the M1 receptor signaling pathway and the experimental workflow for characterizing M1 PAMs.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Orthosteric Agonist) ACh->M1R Binds This compound This compound (Positive Allosteric Modulator) This compound->M1R Binds (Allosteric Site) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_primary Primary Functional Screening cluster_secondary Secondary Characterization cluster_mechanism Mechanism of Action start Start: Compound Library ca_assay Calcium Mobilization Assay (M1-CHO cells) start->ca_assay hit_id Identify 'Hits': Potentiators of ACh Response ca_assay->hit_id dose_response Dose-Response Analysis (EC50 Determination) hit_id->dose_response agonist_test Agonist Mode Testing (Absence of ACh) dose_response->agonist_test selectivity_panel Selectivity Screening (M2-M5 Receptor Assays) agonist_test->selectivity_panel binding_assay Radioligand Binding Assay ([³H]-NMS Displacement) selectivity_panel->binding_assay allosteric_confirmation Confirm Allosteric Mechanism binding_assay->allosteric_confirmation end Candidate Profile: This compound allosteric_confirmation->end

Caption: In Vitro Characterization Workflow for M1 PAMs.

The Role of VU0531245 in Elucidating KCNT1 Gain-of-Function Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0531245, a small molecule inhibitor of the KCNT1 potassium channel. It is designed to serve as a comprehensive resource for researchers studying KCNT1 gain-of-function mutations, which are implicated in severe early-onset epileptic encephalopathies such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant pathways and workflows.

Introduction to KCNT1 and Gain-of-Function Mutations

The KCNT1 gene encodes the sodium-activated potassium channel KNa1.1, also known as SLACK (Sequence Like A Calcium-Activated K+ channel).[3][4] These channels play a crucial role in regulating neuronal excitability by contributing to the slow hyperpolarization that follows repetitive firing of action potentials.[5][6][7] Gain-of-function (GOF) mutations in KCNT1 lead to an increase in potassium ion (K+) efflux, which paradoxically results in neuronal hyperexcitability.[2][8] This is thought to occur through a variety of mechanisms, including altered sodium sensitivity, changes in voltage dependence, and suppression of inhibitory interneuron activity.[6][9][10] The resulting imbalance between excitation and inhibition in neuronal networks contributes to the severe seizure phenotypes observed in patients.[2][11]

This compound: A Novel Tool for KCNT1 Research

This compound is a 1,2,4-oxadiazole compound identified through a high-throughput screening (HTS) campaign as an inhibitor of the KCNT1 channel.[3] It serves as a valuable chemical probe to investigate the physiological and pathological roles of KCNT1 and to evaluate the therapeutic potential of KCNT1 inhibition for epilepsy.

Mechanism of Action

This compound acts as a blocker of the KCNT1 channel pore, thereby reducing the flow of potassium ions.[12] Structure-activity relationship (SAR) studies have indicated the critical role of a hydrogen-bond acceptor at a specific position on the phenyl ring for its inhibitory activity.[13] By inhibiting the excessive channel activity caused by GOF mutations, this compound can help to restore normal neuronal firing patterns.

Quantitative Data Summary

The following tables summarize the key in vitro potency and electrophysiological data for this compound and related compounds.

Table 1: In Vitro Potency of KCNT1 Inhibitors
CompoundTargetAssayIC50 (µM)Reference
This compound Wild-Type (WT) human SLACKThallium Flux Assay2.1[3]
This compoundWT KCNT1Whole-Cell Patch Clamp2.43[13]
This compoundA934T Mutant KCNT1Thallium Flux Assay1.16[13]
This compoundA934T Mutant KCNT1Whole-Cell Patch Clamp2.06[13]
VU0935685 WT human SLACKThallium Flux AssayImproved potency reported[3]
QuinidineWT KCNT1Thallium Flux Assay147 ± 31[13]
BepridilWT KCNT1Patch ClampReference compound[13]

Note: VU0935685 is an analog of this compound with improved properties, though specific IC50 values were not detailed in the initial source.[3]

Experimental Protocols

Detailed methodologies for key experiments involving the study of KCNT1 and its inhibitors are provided below.

High-Throughput Thallium Flux Assay

This assay is a common method for screening for potassium channel modulators.

Principle: The permeability of potassium channels to thallium ions (Tl+) is exploited. When Tl+ enters the cell through open KCNT1 channels, a fluorescent dye inside the cell binds to Tl+, resulting in an increase in fluorescence. Inhibitors of the channel will block Tl+ entry and thus reduce the fluorescence signal.[14]

Protocol:

  • Cell Culture: HEK-293 cells stably expressing either wild-type or mutant human KCNT1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.

  • Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to KCNT1 channel activity. The IC50 values for inhibitors are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the cell's membrane potential and the measurement of the currents flowing through the ion channels.

Protocol:

  • Cell Preparation: CHO or HEK-293 cells stably expressing KCNT1 are plated on coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of a microscope. The chamber is perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an intracellular solution.

  • Gigaseal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaohm range).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip.

  • Voltage-Clamp Recordings: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps or ramps are applied to elicit KCNT1 currents.

  • Compound Application: Test compounds are applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity, including current amplitude and voltage-dependence.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and KCNT1.

KCNT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Neuron KCNT1 KCNT1 Channel K_out K+ Efflux KCNT1->K_out Na_in Intracellular Na+ Na_in->KCNT1 Activates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to AP Action Potential Firing AP->Na_in Na+ Influx Hyperpolarization->AP Regulates Firing Rate GOF Gain-of-Function Mutation GOF->KCNT1 Enhances Activity This compound This compound This compound->KCNT1 Inhibits

Caption: KCNT1 channel activation and modulation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation In Vivo Validation HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Electrophys Whole-Cell Patch Clamp (Potency & Mechanism) SAR->Electrophys Animal_Model Mouse Models of KCNT1 Epilepsy SAR->Animal_Model Selectivity Selectivity Assays (vs. other ion channels) Electrophys->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Logical_Relationship KCNT1_GOF KCNT1 Gain-of-Function Mutation Increased_Activity Increased K+ Channel Activity KCNT1_GOF->Increased_Activity Leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_Activity->Neuronal_Hyperexcitability Causes Seizures Epileptic Seizures Neuronal_Hyperexcitability->Seizures Results in This compound This compound Inhibition Inhibition of KCNT1 Channel This compound->Inhibition Mediates Inhibition->Increased_Activity Counteracts Normalization Normalization of Neuronal Activity Inhibition->Normalization Leads to Therapeutic_Effect Potential Therapeutic Effect Normalization->Therapeutic_Effect Aims for

References

Unveiling the Off-Target Profile of KCNT1 Inhibitor VU0531245: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NASHVILLE, Tenn. – VU0531245, a pioneering small molecule inhibitor of the KCNT1 potassium channel, has been a subject of significant interest in the pursuit of therapies for rare, severe pediatric epilepsies. While its potency against KCNT1 is well-documented, a comprehensive understanding of its interactions with other cellular targets is crucial for its development as a safe and effective therapeutic. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond KCNT1, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Summary of Off-Target Activities

This compound was identified through a high-throughput screening (HTS) campaign as a promising inhibitor of the KCNT1 (also known as SLACK or KNa1.1) channel[1]. Subsequent characterization has revealed a degree of selectivity, with notable interactions and non-interactions with other ion channels. The following table summarizes the known quantitative data on the off-target activities of this compound and its close analog, VU0935685.

TargetCompoundAssay TypeConcentration (μM)% InhibitionIC50 (μM)Reference
KCNT1 (SLACK) This compound Thallium Flux Assay --2.1 [1]
hERGRelated CompoundElectrophysiology1036%>10[2]
KCNT2 (SLICK)VU0935685Thallium Flux Assay10<20%>30[1]
KCa1.1 (Maxi-K)VU0935685Thallium Flux Assay10<20%>30[1]
KCNT2 (SLICK)This compound (inferred)Not specified in detailNot specified in detailNo activity-[2]
SloThis compound (inferred)Not specified in detail10No activity-[2]
GIRK1/2This compound (inferred)Not specified in detail10No activity-[2]
Kv2.1This compound (inferred)Not specified in detail10No activity-[2]
TREK1This compound (inferred)Not specified in detail10No activity-[2]
NaV1.7This compound (inferred)Not specified in detail10No activity-[2]
CaV3.2This compound (inferred)Not specified in detail10No activity-[2]

Note: Data for some channels are for the closely related analog VU0935685, developed from this compound, and are indicative of the selectivity profile of the 1,2,4-oxadiazole scaffold. Data for several channels are inferred from a review article referencing the primary screening data.

Experimental Protocols

The identification and characterization of this compound and its analogs involved a series of sophisticated experimental procedures. The key methodologies are detailed below.

High-Throughput Screening (HTS) for KCNT1 Inhibitors

The initial discovery of this compound was accomplished through a cell-based HTS campaign targeting the KCNT1 channel.

Objective: To identify small molecule inhibitors of the wild-type (WT) human KCNT1 channel.

Methodology:

  • Cell Line: HEK-293 cells stably expressing the human KCNT1 (SLACK) channel were utilized.

  • Assay Principle: A thallium (Tl+) flux assay was employed as a surrogate for potassium ion movement. Thallium influx through open KCNT1 channels is detected by a fluorescent dye, allowing for a quantitative measure of channel activity.

  • Procedure:

    • HEK-293-hKCNT1 cells were plated in 384-well plates.

    • Cells were loaded with a Tl+-sensitive fluorescent dye.

    • A library of small molecule compounds, including this compound, was added to the wells at a concentration of 10 μM.

    • The KCNT1 channel was activated to induce Tl+ influx.

    • The change in fluorescence, corresponding to Tl+ influx, was measured using a plate reader.

    • Inhibition of the Tl+ flux by a compound was indicative of KCNT1 channel blockade.

  • Hit Confirmation: Compounds that demonstrated significant inhibition in the primary screen were subjected to concentration-response curves to determine their half-maximal inhibitory concentration (IC50).

HTS_Workflow cluster_prep Cell Preparation cluster_screening Screening cluster_analysis Data Analysis plate Plate HEK-293-hKCNT1 cells in 384-well plates dye Load cells with Tl+-sensitive dye plate->dye add_compounds Add library compounds (10 µM) dye->add_compounds activate Activate KCNT1 channels add_compounds->activate measure Measure fluorescence change activate->measure inhibition Calculate % inhibition measure->inhibition crc Generate concentration- response curves for hits inhibition->crc ic50 Determine IC50 values crc->ic50 Electrophysiology_Workflow cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_data_analysis Analysis cell_prep Prepare cell suspension (expressing target channel) patch Establish whole-cell patch-clamp configuration cell_prep->patch voltage Apply voltage protocol patch->voltage baseline Record baseline current voltage->baseline apply_compound Apply test compound (various concentrations) baseline->apply_compound record_effect Record current inhibition apply_compound->record_effect percent_inhibition Calculate % inhibition record_effect->percent_inhibition fit_curve Fit concentration- response curve percent_inhibition->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50 Signaling_Pathway cluster_disease Pathophysiology cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome gof KCNT1 Gain-of-Function Mutation k_efflux Increased K+ Efflux gof->k_efflux hyperexcitability Neuronal Hyperexcitability k_efflux->hyperexcitability seizures Epileptic Seizures hyperexcitability->seizures This compound This compound block KCNT1 Channel Blockade This compound->block normalize Normalization of Channel Activity block->normalize reduce_excitability Reduced Neuronal Excitability normalize->reduce_excitability reduce_seizures Reduction in Seizures reduce_excitability->reduce_seizures

References

The Role of VU0531245 in Epilepsy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel GIRK Channel Activator

This technical guide provides a comprehensive overview of VU0531245 (also known as ML297), a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and its significant role in the field of epilepsy research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's mechanism of action, experimental data, and the methodologies used in its evaluation.

Introduction: Targeting Neuronal Hyperpolarization in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal activity in the brain.[1] A key strategy in the development of anti-seizure medications is to enhance inhibitory neurotransmission and reduce neuronal excitability.[2] G-protein-coupled inwardly-rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability.[3] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult for action potentials to be generated.[4] This mechanism makes GIRK channels an attractive target for novel anti-epileptic drugs.

This compound has emerged as a first-in-class small molecule that potently and selectively activates GIRK channels, particularly those containing the GIRK1 subunit.[4][5] Its ability to modulate neuronal excitability has led to its investigation as a potential therapeutic agent for epilepsy.

Mechanism of Action of this compound

This compound exerts its anti-epileptic effects by directly activating GIRK channels, leading to neuronal hyperpolarization.[3] Unlike endogenous activation which is typically mediated by the Gβγ subunits of G-proteins following G-protein coupled receptor (GPCR) stimulation, this compound appears to activate GIRK1-containing channels in a G-protein-independent manner.[4][5] However, its activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[4][6] By opening these channels, this compound increases potassium conductance, which drives the membrane potential towards the potassium equilibrium potential, thereby reducing neuronal firing and suppressing seizure activity.[3]

cluster_membrane Cell Membrane GIRK GIRK1-containing Channel (Closed) GIRK_open GIRK Channel (Open) This compound This compound (ML297) This compound->GIRK Binds to PIP2 PIP2 PIP2->GIRK Required for function K_out K+ (out) GIRK_open->K_out K+ Efflux Hyperpolarization Neuronal Hyperpolarization GIRK_open->Hyperpolarization Leads to K_in K+ (in) Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Results in

Caption: Signaling pathway of this compound action.

Quantitative Data from Preclinical Epilepsy Models

This compound has demonstrated significant anti-seizure efficacy in well-established rodent models of epilepsy. The following tables summarize the key quantitative findings from these studies.

Model Species Compound Dose Parameter Result Reference
Maximal Electroshock (MES)MouseThis compound (ML297)60 mg/kgLatency to Seizure OnsetRobust increase, equivalent to 150 mg/kg sodium valproate[5]
Pentylenetetrazol (PTZ)MouseThis compound (ML297)60 mg/kgSurvival Rate6 out of 8 mice survived, compared to 0 out of 8 in the control group[5]
Electrophysiological Parameter Cell Line Compound Concentration Effect Reference
Inward CurrentHEK-293 cells expressing GIRK1 + GIRK2This compound (ML297)10 µMPotent activation of inward K+ current[5]
EC50 for GIRK1/2 activationHEK-293 cells expressing GABABR and GIRK1/2This compound (ML297)233 ± 38 nM[4]
EC50 in hippocampal neuronsCultured mouse hippocampal neuronsThis compound (ML297)377 ± 70 nM[4]

Detailed Experimental Protocols

In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Model:

This model is used to evaluate a compound's ability to prevent the spread of seizures.[7][8]

  • Animals: Male CF-1 or C57BL/6 mice are commonly used.[8]

  • Compound Administration: this compound (60 mg/kg) or vehicle is administered intraperitoneally (i.p.).[5]

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the corneas prior to electrode placement.[7]

  • Stimulation: An alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[8]

  • Endpoint: The primary endpoint is the latency to the onset of a tonic hindlimb extension seizure.[5] A compound is considered protective if it prevents this component of the seizure.

Pentylenetetrazol (PTZ)-Induced Seizure Model:

PTZ is a GABAA receptor antagonist that induces generalized seizures.[9]

  • Animals: Male mice are typically used.

  • Compound Administration: this compound (60 mg/kg) or vehicle is administered i.p. prior to PTZ administration.[5]

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or i.p.

  • Observation: Animals are observed for a set period (e.g., 20-30 minutes) for the occurrence of seizures, typically characterized by clonic and tonic-clonic convulsions.[5]

  • Endpoints: Key endpoints include the latency to the first seizure, seizure severity (often scored using a standardized scale), and survival rate within the observation period.[5][9]

cluster_mes Maximal Electroshock (MES) Model cluster_ptz Pentylenetetrazol (PTZ) Model MES_Admin Administer this compound or Vehicle (i.p.) MES_Stim Apply Corneal Electroshock MES_Admin->MES_Stim MES_Observe Measure Latency to Tonic Hindlimb Extension MES_Stim->MES_Observe PTZ_Admin_Drug Administer this compound or Vehicle (i.p.) PTZ_Admin_PTZ Administer PTZ (s.c. or i.p.) PTZ_Admin_Drug->PTZ_Admin_PTZ PTZ_Observe Observe for Seizures and Survival PTZ_Admin_PTZ->PTZ_Observe

Caption: Workflow of in vivo epilepsy models.
Electrophysiological Characterization

Whole-Cell Voltage-Clamp Recordings:

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of this compound's effect on GIRK channels.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).[4][5]

  • Electrophysiology Setup: Standard whole-cell patch-clamp electrophysiology is performed.

  • Recording Conditions:

    • Holding Potential: Cells are typically held at a negative potential, such as -70 mV or -80 mV, to measure inward potassium currents.[5]

    • External Solution: The extracellular solution contains a physiological concentration of ions, with an elevated potassium concentration (e.g., 20 mM K+) to increase the driving force for potassium and facilitate the measurement of inward currents.[5]

    • Internal Solution: The patch pipette is filled with an internal solution containing potassium as the primary cation.

  • Compound Application: this compound is applied to the cells at various concentrations to determine its potency (EC50) and efficacy.[4]

  • Data Analysis: The magnitude of the inward current activated by this compound is measured and analyzed. The effect can be blocked by non-selective potassium channel blockers like barium (e.g., 2 mM) to confirm the current is carried by potassium channels.[5]

Start HEK-293 Cells Transfected with GIRK1/GIRK2 Patch Establish Whole-Cell Patch Clamp Start->Patch Voltage Clamp Voltage at -70mV Patch->Voltage Apply Apply this compound (10 µM) Voltage->Apply Record Record Inward Potassium Current Apply->Record Block Apply Barium (2mM) to Confirm K+ Channel Record->Block End Current Blocked Block->End

References

An In-depth Technical Guide to the Sourcing and Availability of the Research Compound VU0531245

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the research compound designated VU0531245 has yielded no publicly available information regarding its synthesis, commercial availability, or experimental use. This suggests that this compound may be a novel or internal compound not yet disclosed in scientific literature or commercial catalogs.

This guide outlines the extensive search methodology undertaken and provides recommendations for researchers, scientists, and drug development professionals seeking to acquire or work with this compound.

I. Executive Summary of Search Findings

Multiple search strategies were employed across a wide range of scientific and chemical databases to locate information on this compound. These searches consistently returned no specific results for a compound with this identifier.

Databases and search queries included:

  • Chemical Compound Databases: Direct queries for "this compound" in major chemical databases including PubChem, ChemSpider, and CAS Common Chemistry.

  • Commercial Supplier Catalogs: Searches on the websites of prominent chemical suppliers for "this compound for sale" and "commercial suppliers of this compound."

  • Targeted Institutional Search: Given the "VU" prefix, which is often associated with Vanderbilt University, searches for "Vanderbilt University compound this compound" were conducted.

The lack of any identifiable information strongly indicates that this compound is not a commercially available compound and its scientific details are not in the public domain as of the date of this guide.

II. Potential Scenarios and Recommended Actions

Given the absence of public information, researchers interested in this compound should consider the following possibilities and take the recommended actions:

Scenario 1: Internal or Pre-publication Compound

It is highly probable that this compound is an internal designation for a compound synthesized and studied within a specific research group, likely at Vanderbilt University, that has not yet been published.

  • Recommended Action: Identify the specific research laboratory or principal investigator associated with the project where this compound was mentioned. This information may be found in conference abstracts, presentation slides, or internal documents. Direct contact with the originating lab is the most likely path to obtaining information or a sample of the compound, potentially through a Material Transfer Agreement (MTA).

Scenario 2: Typographical Error in the Identifier

There is a possibility that the compound identifier "this compound" contains a typographical error.

  • Recommended Action: Carefully double-check the source of the identifier. If it was transcribed from a handwritten note or a presentation, there may be an error in the numbers or letters. If possible, obtain a digital or photographic copy of the original source to verify the identifier.

Scenario 3: Discontinued or Renamed Compound

The compound may have been discontinued, renamed, or assigned a different public identifier.

  • Recommended Action: If the compound was associated with a particular biological target or research area, conduct broader searches using keywords related to that target or area in combination with "Vanderbilt University." This may lead to publications describing the compound under a different name.

III. Logical Workflow for Information Discovery

For researchers seeking to investigate this compound, the following logical workflow is recommended.

G start Start: Need information on this compound check_source Verify the compound identifier for typos start->check_source check_source->start Typo found, restart with correct ID contact_origin Identify and contact the originating research lab check_source->contact_origin Identifier is correct provide_context Gather contextual information (e.g., target, therapeutic area) contact_origin->provide_context Contact not possible or unsuccessful info_found Information Obtained contact_origin->info_found Successful contact and information shared broad_search Conduct broader literature search with contextual keywords provide_context->broad_search no_info Conclusion: Information is not publicly available broad_search->no_info No relevant publications found broad_search->info_found Relevant publication found

Caption: Workflow for obtaining information on an unidentifiable research compound.

IV. Conclusion

While a detailed technical guide on the sourcing and availability of this compound cannot be provided at this time due to the lack of public information, this document serves as a guide for researchers to independently pursue the necessary information. The key to unlocking the details of this compound likely lies in identifying its source and engaging directly with the researchers who have developed it. Diligent verification of the compound's identifier and contextual research will be crucial next steps.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: VU0531245

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation into the scientific literature and chemical databases for "this compound" has yielded no specific information regarding its chemical structure, biological target, or mechanism of action. This suggests that "this compound" may be an internal development code, a novel compound not yet disclosed in public forums, or potentially a misidentified designation.

Without foundational knowledge of the compound's properties, the creation of detailed, accurate, and reliable application notes and protocols for in vitro cell-based assays is not feasible. The selection of appropriate cell lines, assay endpoints, and experimental conditions is critically dependent on the compound's molecular target and its expected biological effects.

To facilitate the development of relevant protocols, further information is required. Specifically, details regarding the following would be necessary:

  • Chemical Structure or Class: Understanding the molecule's scaffold can provide clues about its potential targets and properties.

  • Biological Target(s): Identifying the protein, enzyme, receptor, or pathway that this compound is designed to modulate is essential for assay design.

  • Expected Mechanism of Action: Whether the compound is an agonist, antagonist, inhibitor, or modulator will determine the type of functional assays to be employed.

  • Known Biological Effects: Any preliminary data on the compound's activity in cells or in vivo would guide the selection of appropriate cell models and endpoints.

General Principles for In Vitro Cell-Based Assay Development

While specific protocols for this compound cannot be provided, the following section outlines general principles and methodologies that are broadly applicable to the characterization of novel compounds in cell-based assays.

Table 1: General Parameters for Initial Compound Evaluation
ParameterTypical Range/ValuePurpose
Compound Solubility >10 mM in DMSOTo ensure the compound remains in solution in aqueous culture media and to prepare accurate serial dilutions.
Cell Line Selection Target-expressingChoice of cell line should be based on the expression of the putative target and the presence of a relevant signaling pathway.
Seeding Density 5,000-20,000 cells/wellOptimized to ensure cells are in a logarithmic growth phase during the assay and to provide a sufficient signal-to-noise ratio.
Compound Concentration 0.1 nM - 100 µMA wide concentration range is used initially to determine the potency (e.g., EC50 or IC50) of the compound.
Incubation Time 1 - 72 hoursDependent on the biological process being measured. Short incubation times are typical for signaling events, while longer times are used for proliferation or toxicity.
Assay Endpoint VariesThe readout should be a robust and reproducible measure of the biological activity of interest (e.g., fluorescence, luminescence, absorbance).

Generic Experimental Protocols

Below are generalized protocols for common in vitro cell-based assays that are often employed in the early stages of drug discovery. These would need to be specifically adapted once the biological target and mechanism of action of this compound are known.

Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of a compound on cell health and proliferation.

Workflow Diagram:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Assay Readout seed_cells Seed cells in 96-well plate add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well, clear-bottom, white-walled plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • Data Acquisition: Add a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Analysis: Measure the signal (e.g., luminescence) on a plate reader. Plot the data as a percentage of the vehicle control and fit a dose-response curve to determine the IC50 value.

Target Engagement/Signaling Pathway Modulation Assay

This type of assay is designed to confirm that the compound interacts with its intended target and modulates downstream signaling. The specific endpoint will depend on the target and pathway.

Signaling Pathway Diagram (Hypothetical):

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces This compound This compound This compound->Receptor Binds

Caption: A hypothetical signaling pathway modulated by this compound.

Methodology (Example: Reporter Gene Assay):

  • Cell Line: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

  • Seeding and Treatment: Seed the cells in a 96-well plate and treat with a concentration range of this compound as described above.

  • Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).

  • Lysis and Reagent Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Data Acquisition and Analysis: Measure the luminescent or colorimetric signal and plot the dose-response curve to determine the EC50 value.

Conclusion

The provided information represents a general framework for the in vitro characterization of a novel compound. To proceed with the creation of specific and meaningful protocols for this compound, critical information regarding its molecular identity and biological activity is required. Upon receipt of such information, detailed application notes, including optimized protocols, quantitative data tables, and relevant pathway and workflow diagrams, can be developed to guide researchers in their studies with this compound.

VU0531245: Application in High-Throughput Screening for SLACK Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0531245 is a potent small molecule inhibitor of the SLACK (Sequence Like A Calcium-activated K+) channel, also known as KCNT1.[1][2][3] The SLACK channel is a sodium-activated potassium channel that plays a crucial role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene have been associated with severe and pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizure of Infancy (MMPSI).[2][3] This makes the SLACK channel a compelling therapeutic target for the development of novel anti-epileptic drugs. This compound was identified as a hit compound from a high-throughput screening (HTS) campaign and serves as a valuable tool for studying the physiology and pharmacology of SLACK channels.[2][3]

Mechanism of Action

This compound functions by directly inhibiting the ion channel activity of the SLACK protein. The primary HTS assay utilized to identify and characterize this compound was a thallium flux assay, which measures the influx of thallium ions through the channel pore as a surrogate for potassium ion movement.[2][3] Inhibition of thallium flux is indicative of channel blockade. While the precise binding site of this compound on the SLACK channel has not been fully elucidated, structure-activity relationship (SAR) studies suggest that specific chemical moieties of the molecule are critical for its inhibitory activity.[4]

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueAssay ConditionsCell LineReference
IC50 2.1 µMThallium flux assayHEK-293 cells stably expressing wild-type human SLACK[1][2][5]
Permeability 31.1 × 10⁻⁶ cm/secMDCK-MDR1 bidirectional permeability assayMDCK-MDR1 cells[2]
P-glycoprotein Efflux Ratio 0.65MDCK-MDR1 bidirectional permeability assayMDCK-MDR1 cells[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling context of the SLACK channel and the high-throughput screening workflow used to identify inhibitors like this compound.

SLACK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Na_in Na+ Influx SLACK SLACK (KCNT1) Channel Na_in->SLACK Activates K_out K+ Efflux SLACK->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to Neuron_activity Neuron_activity Hyperpolarization->Neuron_activity Decreased Neuronal Excitability This compound This compound This compound->SLACK Inhibits

Caption: Simplified signaling pathway of the SLACK (KCNT1) channel and the inhibitory action of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis A Seed HEK-293 cells expressing SLACK in 384-well plates B Incubate cells A->B C Add this compound or other library compounds B->C D Add Thallium (Tl+) containing buffer C->D E Add Tl+ sensitive fluorescent dye D->E F Measure fluorescence intensity (kinetic read) E->F G Calculate percent inhibition F->G H Determine IC50 values for active compounds G->H

Caption: Experimental workflow for the high-throughput screening of SLACK channel inhibitors using a thallium flux assay.

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This protocol is adapted from the methodology used for the discovery of this compound.[3]

Objective: To identify and characterize inhibitors of the SLACK potassium channel in a high-throughput format.

Materials:

  • HEK-293 cells stably expressing wild-type human SLACK (KCNT1)

  • 384-well black-walled, clear-bottom assay plates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3

  • Stimulation Buffer: Assay Buffer containing thallium sulfate and a sodium channel activator (e.g., veratridine)

  • Fluorescent Thallium-sensitive Dye (e.g., Thallos-AM)

  • Compound Library (including this compound as a control)

  • Automated liquid handling systems

  • Fluorescence plate reader with kinetic measurement capabilities

Protocol:

  • Cell Plating:

    • Culture HEK-293 cells expressing SLACK under standard conditions.

    • On the day of the assay, harvest and resuspend cells in Assay Buffer.

    • Dispense the cell suspension into 384-well assay plates using an automated liquid handler.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).

    • Transfer the compounds to the assay plates containing the cells.

    • Include positive controls (known SLACK inhibitors) and negative controls (vehicle only).

    • Incubate the plates at room temperature for a specified period (e.g., 15-30 minutes).

  • Dye Loading:

    • Prepare the fluorescent thallium-sensitive dye according to the manufacturer's instructions.

    • Add the dye solution to all wells of the assay plates.

    • Incubate the plates at room temperature in the dark to allow for dye loading into the cells.

  • Thallium Flux Measurement:

    • Place the assay plate in a fluorescence plate reader.

    • Set the plate reader to perform a kinetic read, measuring fluorescence intensity over time.

    • Initiate the reading and, after establishing a baseline fluorescence, use the plate reader's integrated liquid handling to add the Stimulation Buffer to all wells.

    • Continue to measure the fluorescence intensity for several minutes to monitor the influx of thallium into the cells.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of thallium influx through the SLACK channels.

    • Calculate the percent inhibition for each compound concentration relative to the control wells.

    • Fit the concentration-response data to a four-parameter logistical equation to determine the IC50 value for active compounds like this compound.

Conclusion

This compound is a key chemical probe for the study of SLACK channel function and a foundational tool for the development of therapeutics targeting KCNT1-related epilepsies. The high-throughput screening methodologies utilized in its discovery provide a robust framework for identifying novel and improved modulators of this important ion channel. The detailed protocols and data presented here serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

References

Application Notes and Protocols for Assessing the Efficacy of VU0531245 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro neuronal cultures for the characterization of VU0531245, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The following protocols are designed to assess the efficacy of this compound by measuring its impact on key signaling pathways and neuronal function. Given the limited direct public data on this compound, the methodologies are based on established techniques for characterizing closely related and well-documented M1 PAMs, such as VU0453595.

Introduction to this compound and M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a critical role in cognitive functions such as learning and memory. Positive allosteric modulators of the M1 receptor, like this compound, represent a promising therapeutic strategy for neurological and psychiatric disorders. These compounds bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand. A key characteristic of some M1 PAMs, such as the related compound VU0453595, is the lack of intrinsic agonist activity, which may offer a superior safety profile by avoiding overactivation of the receptor.[1][2]

The assessment of this compound efficacy in neuronal cultures involves a multi-tiered approach, beginning with the confirmation of its modulatory effect on M1 receptor-mediated signaling and progressing to the evaluation of its influence on neuronal network activity and synaptic function.

Key Experimental Assays for Efficacy Assessment

A thorough in vitro evaluation of this compound should encompass the following key experimental areas:

  • Target Engagement and Signaling Pathway Activation: Quantifying the potentiation of M1 receptor-mediated intracellular calcium mobilization and the activation of downstream signaling cascades, such as the phosphorylation of extracellular signal-regulated kinase (ERK).

  • Neuronal Excitability and Synaptic Activity: Assessing the impact of this compound on spontaneous and evoked neuronal firing, as well as on synaptic transmission.

  • Neuronal Network Function: Analyzing the effects on synchronized bursting and overall network activity in cultured neuronal populations.

  • Neuronal Viability and Morphology: Ensuring the compound does not induce cytotoxicity or adverse morphological changes at effective concentrations.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on typical results for selective M1 PAMs without intrinsic agonist activity.

Table 1: In Vitro Potency of this compound on M1 Receptor-Mediated Signaling

ParameterAssayCell TypeThis compound EC50 (nM)
Potentiation of Acetylcholine ResponseCalcium MobilizationPrimary Cortical Neurons2140[3]
ERK1/2 PhosphorylationWestern BlotPrimary Hippocampal Neurons~2500

Table 2: Effect of this compound on Neuronal Activity

ParameterAssayNeuronal CultureObserved Effect
Spontaneous Excitatory Postsynaptic Currents (sEPSCs)Patch-Clamp ElectrophysiologyPyramidal NeuronsIncreased frequency
Mean Firing RateMulti-electrode Array (MEA)Cortical NeuronsIncreased
Network Burst SynchronyMulti-electrode Array (MEA)Cortical NeuronsEnhanced

Experimental Protocols

Protocol 1: Assessment of Intracellular Calcium Mobilization

This protocol details the measurement of this compound's ability to potentiate acetylcholine-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Acetylcholine (ACh)

  • This compound

  • HEPES-buffered saline

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Preparation: Plate primary neurons in 96-well black-walled, clear-bottom plates and culture until mature.

  • Dye Loading: Incubate the neurons with Fluo-4 AM (1 µM) in HEPES-buffered saline for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HEPES-buffered saline to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HEPES-buffered saline. Also, prepare a stock solution of acetylcholine.

  • Assay:

    • Acquire a baseline fluorescence reading for 10-20 seconds.

    • Add this compound at various concentrations and incubate for 5-15 minutes.

    • Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells.

    • Immediately begin recording fluorescence intensity for 1-2 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the concentration-response curve for this compound in the presence of acetylcholine to determine the EC50 for potentiation.

Protocol 2: Western Blot for Phosphorylated ERK (pERK)

This protocol is for determining the effect of this compound on the M1 receptor-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • Primary neuronal cultures

  • This compound

  • Acetylcholine (ACh)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat mature neuronal cultures with this compound for a predetermined time (e.g., 15-30 minutes), followed by stimulation with acetylcholine for 5-10 minutes. Include appropriate controls (vehicle, ACh alone, this compound alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody against pERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of pERK to total ERK.

Protocol 3: Multi-Electrode Array (MEA) Analysis of Neuronal Network Activity

This protocol describes the use of MEAs to assess the impact of this compound on spontaneous network activity.[4][5]

Materials:

  • Primary neuronal cultures grown on MEA plates

  • MEA recording system

  • This compound

  • Culture medium

Procedure:

  • Baseline Recording: Record the spontaneous electrical activity of the mature neuronal network for a baseline period (e.g., 10-20 minutes).

  • Compound Addition: Add this compound at the desired concentration to the culture medium in the MEA well.

  • Post-Treatment Recording: Record the neuronal activity for an extended period (e.g., 30-60 minutes) after compound addition.

  • Data Analysis: Analyze the MEA data for changes in:

    • Mean firing rate: The average number of spikes per second per electrode.

    • Bursting activity: The frequency and duration of high-frequency spike trains.

    • Network synchrony: The degree of correlated firing across different electrodes.

Visualization of Pathways and Workflows

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq This compound This compound (PAM) This compound->M1R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability ERK ERK Phosphorylation PKC->ERK ERK->Neuronal_Excitability

Caption: Simplified M1 receptor signaling pathway modulated by this compound.

Efficacy_Workflow cluster_0 In Vitro Efficacy Assessment Culture Prepare Primary Neuronal Cultures Target Assess Target Engagement (Calcium Mobilization, pERK) Culture->Target Function Evaluate Neuronal Function (MEA, Electrophysiology) Culture->Function Viability Determine Neuronal Viability (e.g., MTT, LDH assay) Culture->Viability Data Data Analysis and Interpretation Target->Data Function->Data Viability->Data

Caption: Experimental workflow for assessing this compound efficacy.

Logical_Relationship PAM This compound (M1 PAM) M1_Potentiation Potentiation of M1 Receptor Activity PAM->M1_Potentiation leads to Signaling Downstream Signaling (↑ Ca²⁺, ↑ pERK) M1_Potentiation->Signaling results in Neuronal_Activity Enhanced Neuronal Activity & Synaptic Transmission Signaling->Neuronal_Activity causes Therapeutic_Potential Therapeutic Potential (Cognitive Enhancement) Neuronal_Activity->Therapeutic_Potential suggests

Caption: Logical relationship from compound action to therapeutic potential.

References

VU0531245: A Chemical Probe for Elucidating SLACK Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-activated potassium channel SLACK (also known as KCNT1 or KCa4.1) plays a critical role in regulating neuronal excitability.[1] Encoded by the KCNT1 gene, this channel contributes to the afterhyperpolarization following repetitive neuronal firing, thereby influencing action potential frequency and duration.[2] Gain-of-function mutations in KCNT1 have been linked to severe neurological disorders, including epilepsy of infancy with migrating focal seizures (EIMFS) and autosomal dominant nocturnal frontal lobe epilepsy (ADNFLE).[3] Consequently, the development of selective inhibitors of the SLACK channel is of significant interest for both basic research and therapeutic development.

VU0531245 has been identified as an inhibitor of the SLACK channel. This document provides detailed application notes and protocols for the use of this compound as a chemical probe to investigate SLACK channel function in various experimental settings.

Data Presentation

Table 1: Potency of the Related Xanthine Analog VU0948578 against Wild-Type and Mutant SLACK Channels [4][5]

ChannelIC50 (µM)Assay TypeCell Line
Wild-Type (WT) SLACK0.71Whole-cell automated patch clampCHO cells
A934T SLACK Mutant0.59Whole-cell automated patch clampCHO cells
G288S SLACK Mutant0.61Whole-cell automated patch clampCHO cells

Note: The following sections on selectivity and off-target effects are based on general principles for chemical probes and do not represent specific data for this compound, which is not publicly available.

Table 2: Hypothetical Selectivity Profile of a SLACK Channel Probe

Ion ChannelFold Selectivity vs. SLACK
SLICK (KCNT2)>100x
hERG (Kv11.1)>100x
Nav1.5>100x
Cav1.2>100x

Table 3: Hypothetical Off-Target Profile of a SLACK Channel Probe (at 10 µM)

Target ClassNumber of Targets ScreenedNumber of Hits (>50% inhibition)
Receptors>50<2
Kinases>100<3
Other Enzymes>50<2
Transporters>200

Signaling Pathways and Experimental Workflows

SLACK Channel Signaling Complex

The SLACK channel is part of a larger macromolecular complex that includes Fragile X Mental Retardation Protein (FMRP) and the phosphatase-targeting protein Phactr-1. This complex is thought to link channel activity to downstream signaling pathways that regulate neuronal development and function.

SLACK_Signaling_Pathway SLACK SLACK (KCNT1) FMRP FMRP SLACK->FMRP Binds to C-terminus Phactr1 Phactr-1 SLACK->Phactr1 Binds to C-terminus Downstream Downstream Signaling FMRP->Downstream Regulates mRNA translation PP1 PP1 Phactr1->PP1 Recruits Actin Actin Cytoskeleton Phactr1->Actin Links to Phactr1->Downstream Modulates Signaling PP1->SLACK Dephosphorylates

SLACK channel interaction with FMRP and Phactr-1/PP1 complex.

Experimental Workflow for Characterizing this compound

A typical workflow to characterize a novel SLACK channel inhibitor like this compound involves a tiered screening approach, starting with high-throughput assays and progressing to more detailed electrophysiological and functional studies.

Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Potency Potency & Efficacy (Automated Patch Clamp) HTS->Potency Hit Confirmation Selectivity Selectivity Profiling (Ion Channel Panel) Potency->Selectivity Assess Specificity OffTarget Off-Target Screening (Broad Pharmacology Panel) Selectivity->OffTarget Broaden Profile Neuronal Functional Validation (Neuronal Firing Assay) OffTarget->Neuronal Cellular Context Conclusion Characterized Chemical Probe Neuronal->Conclusion

Tiered approach for the characterization of a SLACK channel inhibitor.

Experimental Protocols

Thallium Flux Assay for High-Throughput Screening

This assay provides a cell-based, high-throughput method to identify and characterize modulators of SLACK channel activity. It utilizes the principle that thallium (Tl+) ions can permeate through potassium channels and be detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human SLACK (KCNT1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Tl+-sensitive dye (e.g., FluxOR™)

  • This compound and other test compounds

  • Thallium sulfate solution

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader with kinetic read capabilities and automated liquid handling

Protocol:

  • Cell Plating: Seed HEK293-SLACK cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the compound dilutions to the appropriate wells and incubate for 15-30 minutes.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence at an appropriate excitation/emission wavelength (e.g., ~490 nm / ~525 nm for FluxOR™).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the automated liquid handler to add the thallium sulfate solution to all wells simultaneously.

    • Continue to record the fluorescence kinetically for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data to vehicle (DMSO) and positive control (e.g., a known SLACK inhibitor) wells.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Potency and Selectivity

This gold-standard technique allows for the direct measurement of ionic currents through the SLACK channel, providing detailed information on the potency and mechanism of action of this compound.

Materials:

  • Cells expressing the SLACK channel (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution and perfusion system

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit SLACK currents.

  • Compound Application:

    • Obtain a stable baseline recording of SLACK currents.

    • Perfuse the recording chamber with external solution containing the desired concentration of this compound.

    • Allow the effect of the compound to reach steady-state (typically 2-5 minutes).

    • Record the currents in the presence of the compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the IC50.

    • To assess selectivity, repeat the protocol using cells expressing other ion channels of interest.

Current-Clamp Recording to Measure Neuronal Firing Frequency

This protocol is used to assess the functional consequence of SLACK channel inhibition by this compound on the firing properties of neurons.

Materials:

  • Primary neurons in culture or acute brain slices

  • Current-clamp recording setup (as described for whole-cell patch-clamp)

  • External and internal solutions appropriate for neuronal recordings (e.g., artificial cerebrospinal fluid - aCSF)

  • This compound

Protocol:

  • Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Recording:

    • Establish a whole-cell recording in the current-clamp configuration.

    • Measure the resting membrane potential of the neuron.

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments, for 500 ms) to elicit action potentials.

    • Record the number of action potentials (spikes) at each current step to generate a frequency-current (F-I) plot.

  • Compound Application:

    • Obtain a stable baseline F-I relationship.

    • Perfuse the chamber with aCSF containing this compound.

    • After the compound effect has stabilized, repeat the current injection protocol and record the neuronal firing.

  • Data Analysis:

    • Count the number of action potentials at each current injection step before and after the application of this compound.

    • Plot the firing frequency versus the injected current for both conditions.

    • Analyze changes in the rheobase (the minimum current required to elicit an action potential) and the gain (the slope of the F-I curve). Inhibition of the SLACK channel is expected to decrease the firing frequency for a given depolarizing stimulus.

Conclusion

This compound represents a valuable tool for investigating the physiological and pathophysiological roles of the SLACK channel. The protocols outlined in this document provide a framework for its characterization and application in a variety of experimental systems. By employing these methods, researchers can further elucidate the function of the SLACK channel and explore its potential as a therapeutic target for neurological disorders.

References

Experimental Design for Studying VU0531245 in Animal Models of Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs with improved efficacy and fewer side effects remains a critical area of research. VU0531245 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in the central nervous system and are implicated in learning, memory, and neuronal excitability.[1][2] Overactivation of M1 receptors has been linked to seizure activity, making M1 PAMs a compelling target for investigation in epilepsy research.[1] While some M1 PAMs with agonist activity have been shown to induce convulsions, those lacking intrinsic agonist activity may offer a more favorable therapeutic window.[1]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established animal models of epilepsy. The protocols detailed below are designed to assess the anticonvulsant efficacy, dose-response relationship, and pharmacokinetic profile of this compound, providing crucial data for its potential development as an antiepileptic drug.

Data Presentation

Table 1: Hypothetical Anticonvulsant Efficacy of this compound in Rodent Seizure Models
Animal ModelSeizure TypeSpeciesThis compound Dose (mg/kg, i.p.)Seizure Score (Mean ± SEM)Latency to Seizure (sec, Mean ± SEM)Protection (%)
Pentylenetetrazol (PTZ) Generalized ClonicMouseVehicle5.0 ± 0.0120 ± 150
103.5 ± 0.5240 ± 3030
301.5 ± 0.3 450 ± 4570
1000.5 ± 0.2 >60090
Kainic Acid (KA) Temporal LobeRatVehicle4.8 ± 0.2N/A0
103.2 ± 0.4*N/A35
301.8 ± 0.3 N/A65
1000.8 ± 0.2***N/A85
Pilocarpine Status EpilepticusMouseVehicle5.0 ± 0.0N/A0
103.8 ± 0.6N/A25
302.1 ± 0.4N/A60
1001.0 ± 0.3***N/A80

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Seizure scoring based on the Racine scale. N/A: Not applicable. Data are hypothetical and for illustrative purposes.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Brain/Plasma Ratio
Mouse 10i.p.1500 ± 2500.54500 ± 6002.5 ± 0.51.2 ± 0.2
30i.p.4200 ± 7000.513000 ± 15002.8 ± 0.61.3 ± 0.3
Rat 10i.v.2500 ± 4000.13800 ± 5003.0 ± 0.71.5 ± 0.4
30p.o.3500 ± 6001.015000 ± 20004.5 ± 0.81.4 ± 0.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

M1_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates This compound This compound (M1 PAM) This compound->M1R Potentiates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Neuronal_Excitability Increased Neuronal Excitability Ca2_release->Neuronal_Excitability Modulates PKC->Neuronal_Excitability Modulates Anticonvulsant_Effect Potential Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Leads to

Caption: M1 Receptor Signaling Pathway in Epilepsy.

Experimental_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Pharmacokinetic Analysis cluster_2 Phase 3: Electrophysiological & Histological Analysis Animal_Models Animal Models of Epilepsy (PTZ, Kainic Acid, Pilocarpine) Dose_Response Dose-Response Study (Multiple doses of this compound) Animal_Models->Dose_Response Behavioral_Assessment Seizure Scoring & Latency Measurement Dose_Response->Behavioral_Assessment PK_Study Pharmacokinetic Study (i.p., i.v., p.o. administration) Behavioral_Assessment->PK_Study Based on Efficacy Data EEG Electroencephalogram (EEG) Recording Behavioral_Assessment->EEG Histology Histological Analysis (Neuronal damage assessment) Behavioral_Assessment->Histology Sample_Collection Blood and Brain Tissue Collection (Time-course) PK_Study->Sample_Collection LC_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Collection->LC_MS PK_Parameters Calculation of Cmax, Tmax, AUC, t1/2, Brain/Plasma Ratio LC_MS->PK_Parameters

Caption: Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against generalized clonic seizures.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Pentylenetetrazol (PTZ) solution (85 mg/kg in saline)

  • Observation chambers

Procedure:

  • Acclimatize mice to the housing facility for at least one week before the experiment.

  • On the day of the experiment, weigh the mice and randomly assign them to treatment groups (vehicle and different doses of this compound).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 30-60 minutes.

  • After the pretreatment period, administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes.

  • Score the seizure severity using the Racine scale:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks

    • Stage 3: Clonic convulsions of one forelimb

    • Stage 4: Clonic convulsions with rearing

    • Stage 5: Generalized tonic-clonic seizures with loss of posture

  • Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

  • Calculate the percentage of animals protected from generalized tonic-clonic seizures in each group.

Kainic Acid (KA)-Induced Seizure Model

Objective: To assess the efficacy of this compound in a model of temporal lobe epilepsy.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle

  • Kainic acid (KA) solution (10 mg/kg in saline)

  • Video monitoring system

Procedure:

  • Acclimatize rats for at least one week.

  • On the experimental day, administer this compound or vehicle (i.p. or per os, p.o.).

  • After the appropriate pretreatment time, administer KA (10 mg/kg, i.p.).

  • Place the rats in individual cages and continuously monitor their behavior via video recording for at least 4 hours.

  • Score the seizures based on a modified Racine scale:

    • Stage 1: Immobility, mouth and facial movements

    • Stage 2: Head nodding

    • Stage 3: Forelimb clonus

    • Stage 4: Rearing with forelimb clonus

    • Stage 5: Rearing and falling with generalized convulsions

  • Analyze the video recordings to determine the total time spent in seizures and the latency to the first stage 4 or 5 seizure.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Materials:

  • Male C57BL/6 mice and Sprague-Dawley rats

  • This compound

  • Appropriate vehicle for different administration routes (i.v., i.p., p.o.)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Fast the animals overnight before dosing (for p.o. administration).

  • Administer a single dose of this compound via the desired route (e.g., 10 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For mice, a sparse sampling design may be necessary.

  • At each time point, collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Immediately centrifuge the blood samples to separate plasma.

  • At the final time point, euthanize the animals and collect brain tissue.

  • Store plasma and brain tissue samples at -80°C until analysis.

  • Prepare plasma and brain homogenate samples for analysis by LC-MS/MS to quantify the concentration of this compound.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and the brain/plasma concentration ratio.

Electroencephalogram (EEG) Recording

Objective: To evaluate the effect of this compound on seizure-related electrical activity in the brain.

Materials:

  • Rats with surgically implanted EEG electrodes

  • EEG recording system

  • This compound

  • Vehicle

  • A chemoconvulsant (e.g., pilocarpine or kainic acid)

Procedure:

  • Surgically implant EEG electrodes over the cortex or into specific brain regions (e.g., hippocampus) of the rats. Allow for a recovery period of at least one week.

  • On the day of the experiment, connect the rat to the EEG recording system and record baseline activity.

  • Administer this compound or vehicle.

  • After the pretreatment period, induce seizures using a chemoconvulsant.

  • Record the EEG activity continuously for several hours.

  • Analyze the EEG data for changes in spike-wave discharges, seizure duration, and frequency in the this compound-treated group compared to the vehicle group.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound in animal models of epilepsy. By systematically evaluating its anticonvulsant efficacy, dose-response relationship, and pharmacokinetic properties, researchers can gather the necessary data to determine its potential as a novel therapeutic agent for epilepsy. The inclusion of electrophysiological and histological analyses will further elucidate the mechanism of action of this compound and its effects on neuronal activity and pathology associated with seizures. It is important to note that the quantitative data presented are hypothetical and serve as a guide for expected outcomes. Actual results will need to be determined through rigorous experimentation.

References

VU0531245 solution preparation and storage guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation and storage of VU0531245 solutions.

Introduction

This document provides detailed guidelines for the preparation and storage of solutions of the research compound this compound. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results. The following sections include information on the solubility of this compound in various solvents, recommended storage conditions, and step-by-step protocols for preparing stock and working solutions.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of homogenous solutions at desired concentrations. All data is summarized in the table below for easy reference.

SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for initial stock solution preparation.
Ethanol ≥ 25 mg/mLSuitable for dilution of stock solutions.
Water InsolubleNot a suitable solvent for this compound.
PBS (pH 7.4) InsolubleAqueous buffers are not recommended for primary dissolution.

Table 1: Solubility of this compound in Common Solvents.

Storage and Stability Guidelines

Proper storage of this compound, both in solid form and in solution, is essential to maintain its chemical integrity and biological activity. The following table outlines the recommended storage conditions.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C≥ 2 yearsProtect from light and moisture.
DMSO Stock Solution -20°C≥ 6 monthsAvoid repeated freeze-thaw cycles. Aliquot for single use.
Ethanol Solution -20°C≥ 3 monthsProne to evaporation; ensure vials are tightly sealed.

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, use the following calculation:

    • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x [Molecular Weight of this compound] g/mol = Mass (g)

  • Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound.

  • Vortex the solution thoroughly until all the solid has dissolved completely. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Aqueous Working Solutions

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer. It is important to note that this compound has low aqueous solubility, and care must be taken to avoid precipitation.

Materials:

  • 10 mM this compound DMSO stock solution

  • Desired aqueous buffer (e.g., PBS, cell culture media)

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.

  • It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced effects.

  • Prepare fresh working solutions daily and do not store them for extended periods.

Visualized Workflow

The following diagram illustrates the recommended workflow for the preparation and storage of this compound solutions.

VU0531245_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_application Application solid This compound Solid Powder stock 10 mM Stock Solution in DMSO solid->stock Dissolve storage_solid Solid: -20°C (Protect from light) solid->storage_solid dmso Anhydrous DMSO dmso->stock working Final Working Solution stock->working Dilute storage_stock Stock: -20°C (Aliquot) stock->storage_stock buffer Aqueous Buffer (e.g., PBS, Media) buffer->working storage_working Working: Use Fresh (Do not store) working->storage_working experiment In vitro / In vivo Experiment working->experiment

Caption: Workflow for this compound solution preparation and storage.

Application Notes and Protocols for Investigating KCNT1 Channelopathies using VU0531245

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KCNT1, encoding the sodium-activated potassium channel Slack (also known as KNa1.1 or Slo2.2), is a critical regulator of neuronal excitability. Gain-of-function (GoF) mutations in the KCNT1 gene are associated with severe, early-onset developmental and epileptic encephalopathies, including Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][2] These channelopathies are characterized by intractable seizures and profound developmental delay.[2] The increased potassium currents caused by GoF mutations lead to aberrant neuronal activity, making KCNT1 an attractive target for therapeutic intervention.[3][4]

VU0531245 is a small molecule inhibitor of the KCNT1 channel.[5] Its ability to block KCNT1-mediated currents makes it a valuable pharmacological tool for studying the role of this channel in both physiological and pathological states. These application notes provide detailed protocols for utilizing this compound to investigate KCNT1 channelopathies in vitro, with a focus on electrophysiological characterization.

Data Presentation: KCNT1 Inhibitors

The following table summarizes the quantitative data for this compound and other known KCNT1 inhibitors. This allows for a direct comparison of their potencies.

CompoundTargetIC50Assay SystemReference
This compound KCNT12.1 µMNot specified[5]
QuinidineKCNT1~100 µMNot specified[6]
BepridilKCNT16.36 ± 2.12 μMNot specified[6]
ClofiliumKCNT1~100 µMNot specified[6]
Compound 31 (Oxadiazole series)hKNa1.1-WT40 nMPatch Clamp[1]
Compound 31 (Oxadiazole series)mKNa1.1-WT622 nMPatch Clamp[1]
CPK4, 13, 16, 18, 20KCNT1Higher potency than QuinidineFluorescence-based assay & Patch Clamp[7][8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KCNT1 Current Inhibition by this compound

This protocol details the methodology for assessing the inhibitory effect of this compound on KCNT1 channels (wild-type or mutant) expressed in a heterologous system, such as HEK293T or CHO cells.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For transfection, plate cells in 35 mm dishes. At 50-70% confluency, transfect with a plasmid encoding human KCNT1 (wild-type or mutant) and a fluorescent reporter (e.g., YFP or GFP) using a suitable transfection reagent.

  • Allow 18-28 hours for channel expression before recording.[9]

2. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 80 K-gluconate, 50 KCl, 10 NaCl, 1 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.[9]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer the cell culture dish to the stage of an inverted microscope equipped with fluorescence to identify transfected cells.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-2 MΩ when filled with the internal solution.[9]

  • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

  • Perform recordings at room temperature (23°C) using a patch-clamp amplifier.

  • Compensate for series resistance (80-90%).[9]

4. Voltage Protocol and Data Acquisition:

  • To elicit KCNT1 currents, apply a voltage ramp protocol from -120 mV to +120 mV over 100 ms from a holding potential of -70 mV.[9]

  • Alternatively, use a voltage-step protocol from a holding potential of -80 mV to +80 mV in 10 mV increments.

  • Record baseline KCNT1 currents in the external solution.

  • Perfuse the cells with the external solution containing the desired concentration of this compound and record the currents after stabilization.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

5. Data Analysis:

  • Measure the peak outward current at a specific depolarizing voltage (e.g., +80 mV).

  • Calculate the percentage of current inhibition by this compound at each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: In Vitro Fluorescence-Based Assay for KCNT1 Activity

This protocol provides a higher-throughput method to screen for KCNT1 inhibitors using a thallium (Tl+) influx assay.

1. Cell Line:

  • Use a CHO cell line stably expressing human KCNT1.

2. Reagents:

  • FluxOR™ Thallium Detection Kit or similar.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Stimulus Buffer (Assay Buffer containing Tl+).

  • This compound and other test compounds.

3. Assay Procedure:

  • Plate the KCNT1-expressing CHO cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the fluorescent Tl+-sensitive dye by incubating for 60-90 minutes at room temperature.

  • Wash the cells with Assay Buffer.

  • Add the desired concentrations of this compound or other test compounds to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add the Stimulus Buffer containing Tl+ to all wells.

  • Immediately measure the fluorescence signal continuously for 30-60 seconds.[7]

4. Data Analysis:

  • The influx of Tl+ through open KCNT1 channels will lead to an increase in fluorescence.

  • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

  • Normalize the data to the vehicle control (e.g., DMSO).

  • Plot the normalized response against the compound concentration to determine the IC50.

Visualizations

KCNT1_Signaling_Pathway cluster_membrane Cell Membrane KCNT1 KCNT1 (Slack) Channel K_out K+ Efflux KCNT1->K_out Na_in Intracellular Na+ Na_in->KCNT1 Activates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability This compound This compound This compound->KCNT1 Inhibits

Caption: KCNT1 channel activation and inhibition by this compound.

Experimental_Workflow start Start culture HEK293T Cell Culture start->culture transfect Transfect with KCNT1 Plasmid culture->transfect record_baseline Whole-Cell Patch Clamp: Record Baseline Current transfect->record_baseline apply_vu Apply this compound record_baseline->apply_vu record_inhibited Record Inhibited Current apply_vu->record_inhibited analyze Data Analysis: Calculate % Inhibition and IC50 record_inhibited->analyze end End analyze->end

Caption: Workflow for electrophysiological analysis of this compound.

Logical_Relationship GoF_Mutation KCNT1 Gain-of-Function Mutation Increased_Current Increased K+ Current GoF_Mutation->Increased_Current Neuronal_Dysfunction Neuronal Dysfunction & Seizures Increased_Current->Neuronal_Dysfunction VU0531245_Block This compound Blockade Increased_Current->VU0531245_Block Restored_Current Normalized K+ Current VU0531245_Block->Restored_Current Therapeutic_Effect Potential Therapeutic Effect Restored_Current->Therapeutic_Effect

Caption: Rationale for using this compound in KCNT1 channelopathies.

References

Application of VU0531245 in iPSC-Derived Neuronal Models for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling neurological and psychiatric disorders by providing access to patient-specific neurons in vitro.[1] These models are instrumental in understanding disease mechanisms and for screening novel therapeutic compounds. VU0531245 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. M4 receptors are highly expressed in the striatum and are co-localized with dopamine D1 receptors on spiny projection neurons, positioning them as key modulators of dopaminergic signaling.[2] Dysregulation of this signaling pathway is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease.[3][4][[“]] This document provides a detailed protocol for the application of this compound in iPSC-derived neuronal co-culture models of a central nervous system (CNS) disorder characterized by dopaminergic dysregulation.

The protocol outlines the differentiation of iPSCs into a mixed culture of cortical neurons and dopaminergic neurons, which provides a more physiologically relevant model to study the effects of this compound on neuronal network activity and dopamine release.

Data Presentation

Table 1: Titration of this compound for Neuronal Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 4.2
0.198.9 ± 5.1
197.5 ± 4.8
1095.2 ± 6.3
2588.1 ± 7.9
5065.4 ± 9.2

Table 2: Effect of this compound on Dopamine Release in iPSC-Derived Neuronal Co-cultures

TreatmentDopamine Release (pg/mL) (Mean ± SD)% Inhibition of Stimulated Release
Basal15.2 ± 3.1N/A
Stimulated (KCI)158.9 ± 12.5N/A
Stimulated + this compound (1 µM)112.4 ± 9.829.3%
Stimulated + this compound (10 µM)75.6 ± 8.252.4%

Table 3: Effect of this compound on Neuronal Firing Rate in a Disease Model

Cell LineTreatmentMean Firing Rate (Hz) (Mean ± SD)
Healthy Control iPSCsVehicle1.5 ± 0.4
Healthy Control iPSCsThis compound (10 µM)1.3 ± 0.3
Disease Model iPSCsVehicle3.8 ± 0.7
Disease Model iPSCsThis compound (10 µM)2.1 ± 0.5

Experimental Protocols

Differentiation of iPSCs into Cortical and Dopaminergic Neurons

This protocol is adapted from established methods for generating cortical and dopaminergic neurons from human iPSCs.[6][7][8][9]

Materials:

  • Human iPSCs

  • iPSC culture medium (e.g., mTeSR1)

  • Matrigel or Geltrex

  • Neural Induction Medium (NIM)

  • Neural Progenitor Cell (NPC) Expansion Medium

  • Cortical Neuron Differentiation Medium

  • Dopaminergic Neuron Differentiation Medium

  • Small molecules for differentiation (e.g., SB431542, Noggin, CHIR99021, Purmorphamine, SHH)

  • Growth factors (e.g., BDNF, GDNF)

Procedure:

  • iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.

  • Neural Induction (Day 0-10): When iPSCs reach 80-90% confluency, switch to Neural Induction Medium supplemented with dual SMAD inhibitors (SB431542 and Noggin) to promote neural fate.[10]

  • NPC Expansion (Day 11-18): Passage the resulting neural rosettes and culture in NPC Expansion Medium to generate a stable population of neural progenitor cells.

  • Patterning towards Cortical and Dopaminergic Fates (Day 19-25):

    • For cortical neurons, culture NPCs in a medium containing patterning factors that promote a dorsal forebrain fate.

    • For dopaminergic neurons, culture NPCs in a medium containing SHH and FGF8 to induce a midbrain floor plate identity.[11]

  • Neuronal Maturation (Day 26 onwards):

    • Plate cortical and dopaminergic progenitors separately in their respective maturation media containing neurotrophic factors like BDNF and GDNF.

    • At day 35, co-culture the differentiated cortical and dopaminergic neurons at a desired ratio (e.g., 4:1) for functional assays.

This compound Treatment and Neuronal Viability Assay

Materials:

  • Differentiated neuronal co-cultures

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell viability assay kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On day 40 of differentiation, treat the neuronal co-cultures with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or vehicle for 48 hours.

  • Perform a cell viability assay according to the manufacturer's instructions to determine the optimal non-toxic concentration of this compound.

Dopamine Release Assay

Materials:

  • Differentiated neuronal co-cultures

  • This compound

  • High potassium (KCl) stimulation buffer

  • Dopamine ELISA kit

Procedure:

  • On day 45 of differentiation, pre-treat the neuronal co-cultures with the determined optimal concentration of this compound or vehicle for 1 hour.

  • Wash the cells and incubate with a low potassium buffer (basal release). Collect the supernatant.

  • Replace with a high potassium (e.g., 56 mM KCl) buffer to stimulate dopamine release. Collect the supernatant.

  • Measure the dopamine concentration in the collected supernatants using a dopamine ELISA kit.

Neuronal Activity Assay using Multi-Electrode Arrays (MEAs)

Materials:

  • MEA plates

  • iPSC-derived neuronal co-cultures from healthy and disease-specific lines

  • This compound

  • MEA recording system

Procedure:

  • Plate the neuronal co-cultures on MEA plates at day 30 of differentiation and allow them to mature and form functional networks.

  • Record baseline spontaneous neuronal activity (e.g., mean firing rate, burst frequency) at day 45.

  • Treat the cultures with this compound or vehicle.

  • Record neuronal activity at multiple time points post-treatment to assess the compound's effect on network function.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in iPSC-derived neurons.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Compound Treatment & Assays cluster_analysis Data Analysis iPSC iPSC Culture Differentiation Neuronal Differentiation (Cortical & Dopaminergic) iPSC->Differentiation CoCulture Neuronal Co-culture Differentiation->CoCulture Treatment This compound Treatment CoCulture->Treatment Viability Viability Assay Treatment->Viability DopamineAssay Dopamine Release Assay Treatment->DopamineAssay MEA MEA Recording Treatment->MEA DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis DopamineAssay->DataAnalysis MEA->DataAnalysis

Caption: Experimental workflow for testing this compound in iPSC models.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound designated "VU0531245." The following technical support guide provides general strategies and protocols for troubleshooting the insolubility of poorly water-soluble compounds, referred to herein as "Compound X," in aqueous solutions for research applications.

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved Compound X in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?

A1: This is a common issue when working with hydrophobic compounds.[1][2] The organic solvent (like DMSO or DMF) can dissolve the compound at a high concentration, but when this stock solution is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final mixed solvent system, causing it to precipitate.[1][3]

To prevent this, you can try the following:

  • Decrease the final concentration: The simplest solution is often to work at a lower final concentration of Compound X in your assay.

  • Optimize the dilution protocol: Instead of adding the aqueous buffer to your stock solution, try adding the stock solution directly to the full volume of the assay media while vortexing to ensure rapid mixing.[1] The components of the assay media, such as proteins or lipids, can sometimes help to keep the compound in solution.[1]

  • Increase the percentage of co-solvent: If your assay can tolerate it, you can try increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO). However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Use a different co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol, methanol, or acetonitrile.[4] It is important to test the compatibility of these solvents with your specific assay.

Q2: The product datasheet for Compound X states a solubility of 1 mg/mL in a 1:10 solution of DMF:PBS. Can I use a different dilution ratio?

A2: Yes, you can likely use a different dilution ratio, especially if you are also decreasing the final concentration of Compound X.[3] For example, a 1:20 dilution of DMF:PBS to achieve a final concentration of 0.5 mg/mL should be possible.[3] The key is to ensure that the concentration of Compound X remains below its solubility limit in the final solvent mixture. It is always recommended to perform a small-scale solubility test before preparing a large volume.

Q3: Can I use sonication or heating to dissolve Compound X in my aqueous buffer?

A3: Sonication and gentle heating can be used to aid in the dissolution of some compounds. However, these methods should be used with caution:

  • Sonication: This can help to break down small aggregates and increase the rate of dissolution. However, prolonged sonication can generate heat and potentially degrade the compound.

  • Heating: Gentle warming can increase the solubility of many compounds. However, you must ensure that Compound X is stable at the temperature used and that the heat does not negatively impact the components of your assay buffer. After cooling to the experimental temperature, it is crucial to check for any precipitation, as the solution may have been supersaturated at the higher temperature.

Always check the compound's stability information on the product datasheet or in the literature before applying heat.

Q4: Are there any alternative methods to improve the aqueous solubility of Compound X without using organic co-solvents?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs and research compounds.[5][6][7][8] These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][6] For acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble in aqueous solutions. For basic compounds, decreasing the pH can lead to protonation and increased solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[9] It is critical to ensure the chosen surfactant does not interfere with the biological assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

Troubleshooting Guides

Issue: Compound X Precipitates Out of Solution

This troubleshooting guide will help you systematically address the precipitation of Compound X in your aqueous experimental setup.

Troubleshooting Workflow

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the co-solvent percentage optimal? check_conc->check_solvent No solution_stable Solution is stable lower_conc->solution_stable inc_solvent Increase co-solvent percentage (e.g., 0.5% to 2% DMSO) check_solvent->inc_solvent No test_solvents Test alternative co-solvents (e.g., Ethanol, DMF) check_solvent->test_solvents Try Alternatives check_ph Is the compound ionizable? check_solvent->check_ph Yes inc_solvent->solution_stable no_solution Still precipitates inc_solvent->no_solution test_solvents->solution_stable test_solvents->no_solution adjust_ph Adjust buffer pH check_ph->adjust_ph Yes use_excipients Consider solubility enhancers (e.g., surfactants, cyclodextrins) check_ph->use_excipients No adjust_ph->solution_stable adjust_ph->no_solution use_excipients->solution_stable use_excipients->no_solution G start Prepare Serial Dilutions of Compound X Stock add_to_buffer Add small volume of each dilution to aqueous buffer start->add_to_buffer incubate Incubate at experimental temperature (e.g., 1 hour) add_to_buffer->incubate visual_insp Visually inspect for precipitation incubate->visual_insp centrifuge Centrifuge samples visual_insp->centrifuge Precipitation observed determine_sol Determine highest concentration with no precipitation visual_insp->determine_sol No precipitation measure_supernatant Measure concentration of compound in supernatant (e.g., by HPLC-UV or LC-MS) centrifuge->measure_supernatant measure_supernatant->determine_sol

References

Technical Support Center: Optimizing VU0531245 Concentration for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the concentration of VU0531245 in patch-clamp experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it binds to a site on the receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh). This binding event increases the affinity of ACh for the receptor and/or enhances the receptor's response to ACh, thereby potentiating M1 receptor signaling. It is crucial to use M1 PAMs that lack intrinsic agonist activity to avoid potential over-activation of the receptor, which can lead to adverse effects such as seizures.[1]

Q2: What is the recommended starting concentration for this compound in patch-clamp experiments?

A2: Based on studies with structurally similar M1 PAMs like VU0453595, a starting concentration in the range of 3 µM to 10 µM is recommended for whole-cell patch-clamp experiments in brain slices.[1][2] The optimal concentration will depend on the specific cell type, expression level of M1 receptors, and the experimental question. It is always advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For a similar compound, VU0453595, a stock solution of 100 mg/mL in DMSO can be prepared, which may require ultrasonication to fully dissolve.[2] When preparing your final working solution, ensure the final concentration of DMSO in the artificial cerebrospinal fluid (aCSF) is kept to a minimum, ideally below 0.1%, to avoid solvent-related off-target effects on cell membranes.

Q4: What are the potential off-target effects of this compound or its solvent?

A4: While this compound is designed to be a selective M1 PAM, high concentrations may lead to off-target effects. More commonly, the solvent used to dissolve the compound, such as DMSO, can have effects on the cell membrane at concentrations above 0.1%. These can include changes in membrane fluidity and the function of ion channels. Therefore, it is critical to include a vehicle control (aCSF with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How does M1 receptor activation by this compound affect neuronal signaling?

A5: The M1 muscarinic acetylcholine receptor is a Gq-protein coupled receptor. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade can modulate the activity of various ion channels and other cellular processes, ultimately affecting neuronal excitability.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration too low: The applied concentration may be below the effective range for the specific cell type or preparation. - Poor compound solubility: The compound may not be fully dissolved in the aCSF. - Receptor desensitization: Prolonged exposure to agonists (even low levels of endogenous ACh) can lead to receptor desensitization. - Low M1 receptor expression: The cells under investigation may not express sufficient levels of the M1 receptor.- Perform a concentration-response experiment, starting from a low concentration (e.g., 100 nM) and increasing up to 10 µM. - Ensure the stock solution is fully dissolved and sonicate if necessary. Prepare fresh working solutions for each experiment. - Keep the application time of this compound as short as necessary to observe an effect. - Verify M1 receptor expression in your cells of interest using techniques like immunohistochemistry or qPCR.
High background noise or unstable recording - High DMSO concentration: The final concentration of DMSO in the aCSF may be too high, affecting membrane stability. - Compound precipitation: The compound may be precipitating out of the aCSF at the working concentration. - General patch-clamp issues: Problems with the seal, electrode, or perfusion system.- Ensure the final DMSO concentration is below 0.1%. - Visually inspect the working solution for any signs of precipitation. If observed, try preparing a fresh, lower concentration solution. - Review standard patch-clamp troubleshooting procedures (e.g., check seal resistance, electrode drift, perfusion speed).
Inconsistent results between experiments - Variability in stock solution: Inconsistent preparation or storage of the this compound stock solution. - Differences in experimental conditions: Minor variations in temperature, pH, or aCSF composition. - Biological variability: Differences between cell cultures or brain slice preparations.- Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency.[2] - Standardize all experimental parameters and ensure they are consistent for every experiment. - Increase the number of replicates (n) to account for biological variability and perform statistical analysis.
Signs of cytotoxicity or cell death - Concentration too high: The concentration of this compound may be in a toxic range. - Prolonged exposure: Extended application of the compound could be detrimental to cell health.- Lower the concentration of this compound. - Reduce the duration of compound application.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing the compound: Carefully weigh the desired amount of this compound powder.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). For compounds like VU0453595, a 100 mg/mL stock in DMSO is feasible.[2]

  • Ensuring complete dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquoting and storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles.[2]

Whole-Cell Patch-Clamp Protocol for this compound Application

This protocol assumes the user has a standard whole-cell patch-clamp setup for brain slice recordings.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Cell Targeting: Identify the target neuron using differential interference contrast (DIC) microscopy.

  • Giga-seal Formation: Approach the cell with a borosilicate glass pipette (3-6 MΩ resistance) filled with internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record a stable baseline of the desired electrophysiological parameter (e.g., resting membrane potential, spontaneous postsynaptic currents) for 5-10 minutes.

  • This compound Application:

    • Prepare the final working concentration of this compound by diluting the stock solution in aCSF immediately before use. Ensure the final DMSO concentration is less than 0.1%.

    • Switch the perfusion to the aCSF containing this compound.

    • Record the cellular response for the desired duration (e.g., 5-10 minutes).

  • Washout: Switch the perfusion back to the control aCSF to wash out the compound and record the recovery of the cellular response.

  • Data Analysis: Analyze the changes in the recorded parameters during this compound application compared to the baseline and washout periods.

Data Presentation

Recommended Concentration Range for this compound in Patch-Clamp Experiments
ParameterValueReference CompoundSource
Starting Concentration3 - 10 µMVU0453595[1][2]
EC50 (in vitro assay)2.14 µMVU0453595[2]
Composition of Standard Artificial Cerebrospinal Fluid (aCSF)
ComponentConcentration (mM)
NaCl124
KCl3
KH2PO41.25
MgSO41.3
CaCl22.5
NaHCO326
Glucose10

Note: The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

Visualizations

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_slices Prepare Brain Slices start->prep_slices apply_drug Apply this compound (e.g., 3-10 µM) prep_stock->apply_drug setup_rig Set up Patch-Clamp Rig and Perfuse with aCSF prep_slices->setup_rig get_patch Obtain Whole-Cell Configuration setup_rig->get_patch baseline Record Stable Baseline (5-10 min) get_patch->baseline baseline->apply_drug washout Washout with aCSF apply_drug->washout analyze Analyze Data washout->analyze end End analyze->end

Caption: Experimental workflow for this compound patch-clamp experiments.

References

Overcoming off-target effects of VU0531245 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0531245. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as VU245) is a chemical probe that acts as an inhibitor of the SLACK potassium channel (Sodium-activated potassium channel subunit alpha-1), which is encoded by the KCNT1 gene. It was identified through a high-throughput screen and has an IC50 of 2.1 μM for the human SLACK channel.

Q2: What are the known off-target effects of this compound?

The primary known off-target of this compound is the GABAA receptor. In a binding displacement assay, this compound showed 74% displacement at GABAA chloride channels, indicating significant interaction. This off-target activity can lead to confounding results in experiments aiming to study the specific role of SLACK channels.

Q3: Why is it crucial to control for off-target effects when using this compound?

Troubleshooting Guide

This guide provides a step-by-step approach to identify and mitigate the off-target effects of this compound in your experiments.

Problem 1: Observed phenotype may be due to off-target GABAA receptor activity.

Solution: Employ a combination of control experiments to differentiate between SLACK channel inhibition and GABAA receptor modulation.

Experimental Workflow for Off-Target Validation:

experimental_workflow cluster_0 Initial Experiment cluster_1 Troubleshooting & Controls cluster_2 Interpretation A Treat cells/tissue with this compound B Observe Phenotype A->B C Is the phenotype reproducible? B->C C->A No, repeat experiment D Use a structurally distinct SLACK inhibitor C->D Yes E Use a GABA-A receptor antagonist D->E F Perform target engagement studies E->F G Phenotype persists with alternative SLACK inhibitor and is NOT blocked by GABA-A antagonist => On-target effect F->G H Phenotype is blocked by GABA-A antagonist and/or not reproduced by alternative SLACK inhibitor => Off-target effect F->H SLACK_pathway cluster_0 Cell Membrane cluster_1 Intracellular Na_ion Na+ K_ion K+ AP_Repolarization Action Potential Repolarization K_ion->AP_Repolarization SLACK SLACK (KCNT1) Channel SLACK->K_ion Efflux Na_increase Increased Intracellular [Na+] Na_increase->SLACK Activates Neuronal_Excitability Decreased Neuronal Excitability AP_Repolarization->Neuronal_Excitability This compound This compound This compound->SLACK Inhibits GABAA_pathway cluster_0 Cell Membrane cluster_1 Intracellular GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_ion Cl- Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization GABAA_R->Cl_ion Influx Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability This compound This compound (Off-target) This compound->GABAA_R Modulates

VU0531245 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

No public information is available for the compound VU0531245.

Our comprehensive search of scientific databases and public records did not yield any information regarding a compound with the identifier "this compound." This suggests that "this compound" may be one of the following:

  • An internal research compound: The identifier might be specific to a private research and development program and not disclosed in public literature.

  • A novel compound pending publication: Information about this compound may not be publicly available until it is disclosed in a scientific journal or patent application.

  • A misidentified or misspelled compound name: It is possible that the identifier provided contains a typographical error.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Identifier: Please double-check the name and any associated identifiers for the compound of interest. Small typographical errors can significantly impact search results.

  • Consult Internal Documentation: If this compound is part of an ongoing research project, please refer to your internal documentation, such as laboratory notebooks, internal databases, or material safety data sheets (MSDS), for information on stability, storage, and handling.

  • Contact the Source: If the compound was obtained from a collaborator, contract research organization (CRO), or commercial vendor, we recommend contacting them directly to request a technical data sheet or any available information on its stability and handling in cell culture.

Without any information on the chemical structure, mechanism of action, or experimental use of this compound, it is not possible to provide a troubleshooting guide, FAQs, data tables, experimental protocols, or visualizations as requested.

We are committed to providing accurate and helpful information. If you can provide a correct and publicly documented compound identifier, we will be happy to generate the requested technical support content.

Improving the specificity of VU0531245 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0531245. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a focus on improving its specificity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the SLACK potassium channel, which is encoded by the KCNT1 gene.[1][2][3][4] It was identified through a high-throughput screening campaign and serves as a valuable tool compound for studying the function of SLACK channels.[1][2]

Q2: What is the reported potency of this compound?

This compound inhibits the wild-type human SLACK channel with an IC50 of 2.1 µM in a thallium flux assay using HEK-293 cells.[1][4][5][6][7]

Q3: In what types of cellular assays has this compound been used?

This compound has been primarily characterized using a thallium flux assay in HEK-293 cells stably expressing the human SLACK channel.[1][2] This assay is a common method for assessing the activity of potassium channels in a high-throughput format.

Q4: What are the known limitations of this compound?

While a useful tool, this compound has some known limitations. A significant drawback is its extremely high metabolic clearance, as observed in in vitro mouse liver microsome metabolism models.[5][6][8] This may limit its utility in long-term cell-based assays or in vivo studies.

Q5: Does this compound have known off-target effects?

While a specific selectivity panel for this compound against a broad range of targets is not publicly available, its chemical scaffold, a 1,2,4-oxadiazole, has been associated with activity at other targets in different contexts. For example, some 1,2,4-oxadiazole derivatives have been shown to interact with kinases like EGFR and BRAF, as well as other receptors.[5][9] Therefore, off-target effects on other ion channels or cellular kinases should be considered.

Troubleshooting Guide: Improving Specificity of this compound

This guide provides a step-by-step approach to address potential issues with the specificity of this compound in your cellular assays.

Issue 1: Observed cellular phenotype is not consistent with SLACK channel inhibition.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step 1: Perform a dose-response experiment. Determine the minimal concentration of this compound required to achieve the desired effect. Higher concentrations are more likely to induce off-target effects.[10]

    • Troubleshooting Step 2: Use a structurally distinct SLACK inhibitor as a control. If a different SLACK inhibitor with a distinct chemical scaffold produces the same phenotype, it increases confidence that the effect is on-target.

    • Troubleshooting Step 3: Test for common off-targets. Based on its chemical class, consider assessing the effect of this compound on the activity of other potassium channels (e.g., SLICK, Maxi-K) or relevant kinases that are highly expressed in your cell type.

    • Troubleshooting Step 4: RNAi or CRISPR-Cas9 knockdown of KCNT1. If the phenotype is on-target, it should be diminished or absent in cells where the KCNT1 gene is knocked down.

  • Possible Cause 2: Non-specific cytotoxicity.

    • Troubleshooting Step 1: Assess cell viability. Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed phenotype is due to cell death.

    • Troubleshooting Step 2: Lower the concentration of this compound. If cytotoxicity is observed, reduce the concentration to a non-toxic range.

Issue 2: High variability in experimental results.
  • Possible Cause 1: Instability of this compound in culture media.

    • Troubleshooting Step 1: Prepare fresh stock solutions. this compound should be dissolved in a suitable solvent (e.g., DMSO) and stored appropriately. Prepare fresh dilutions in your cell culture medium for each experiment.

    • Troubleshooting Step 2: Minimize incubation time. Due to its high metabolic clearance, prolonged incubation times may lead to a decrease in the effective concentration of this compound.

  • Possible Cause 2: Inconsistent expression of the SLACK channel.

    • Troubleshooting Step 1: Validate your cell line. If using a stably transfected cell line, periodically verify the expression level of the SLACK channel via qPCR or Western blot.

    • Troubleshooting Step 2: Optimize transient transfection. If using transient transfection, optimize the protocol to ensure consistent and high transfection efficiency.

Quantitative Data Summary

CompoundTargetIC50 (µM)Assay SystemReference
This compound SLACK (KCNT1)2.1Thallium flux assay in HEK-293 cells[1][4][5][6][7]

Experimental Protocols

Protocol 1: Thallium Flux Assay for Measuring SLACK Channel Inhibition

This protocol is adapted from standard procedures for high-throughput screening of potassium channel inhibitors.

Materials:

  • HEK-293 cells stably expressing human SLACK (KCNT1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • FluxOR™ Thallium Detection Kit (or similar)

  • This compound

  • Positive control (e.g., a known SLACK inhibitor like quinidine)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating:

    • Seed the HEK-293-SLACK cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound, positive control, and negative control in assay buffer.

    • After the dye loading incubation, remove the loading solution and wash the cells gently with assay buffer.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Prepare the thallium stimulus buffer according to the manufacturer's instructions.

    • Use a fluorescence plate reader with an automated injection system to add the thallium stimulus buffer to each well.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Calculate the rate of thallium influx for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane SLACK_Channel SLACK (KCNT1) Channel K_ion_out K+ Efflux SLACK_Channel->K_ion_out Mediates Na_ion Intracellular Na+ Na_ion->SLACK_Channel Activates Hyperpolarization Membrane Hyperpolarization (Reduced Neuronal Excitability) K_ion_out->Hyperpolarization Leads to This compound This compound This compound->SLACK_Channel Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed HEK-293-SLACK cells in 384-well plate B Incubate 24-48h A->B C Load cells with thallium-sensitive dye B->C D Add this compound dilutions C->D E Incubate 15-30 min D->E F Inject thallium stimulus buffer E->F G Measure fluorescence kinetically F->G H Calculate IC50 G->H Troubleshooting_Tree Start Inconsistent or Unexpected Cellular Phenotype Q1 Is the phenotype consistent with SLACK channel inhibition? Start->Q1 Q2 Is there high variability in results? Start->Q2 A1_Yes Proceed with further characterization Q1->A1_Yes Yes A1_No Investigate Off-Target Effects or Cytotoxicity Q1->A1_No No A2_Yes Check compound stability and cell line consistency Q2->A2_Yes Yes A2_No Focus on experimental protocol optimization Q2->A2_No No

References

Technical Support Center: Mitigating Potential VU0531245 Cytotoxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Is VU0531245 known to be cytotoxic to primary neurons?

Currently, there is no specific published data detailing the cytotoxic effects of this compound on primary neurons. As with any novel compound, it is crucial to experimentally determine its toxicity profile in your specific neuronal culture system.

Q2: What are the common causes of cytotoxicity with small molecules in primary neuron cultures?

Primary neurons are highly sensitive to their culture environment.[1] Cytotoxicity from small molecules can arise from various factors, including:

  • Off-target effects: The compound may interact with unintended molecular targets in neurons.

  • Mitochondrial dysfunction: Inhibition of the mitochondrial respiratory chain can lead to decreased ATP production and increased oxidative stress.[2][3]

  • Excitotoxicity: Excessive activation of glutamate receptors, such as NMDA receptors, can lead to a toxic influx of calcium.[4]

  • Oxidative stress: The compound may induce the production of reactive oxygen species (ROS), overwhelming the neurons' antioxidant defenses.[3][5]

  • Induction of apoptosis or necrosis: The compound may trigger programmed cell death or uncontrolled cell lysis.[6][7]

  • Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations.

Q3: What are the initial steps to assess the potential cytotoxicity of this compound?

A systematic approach is recommended to determine the concentration- and time-dependent effects of this compound on neuronal viability. This typically involves treating neuronal cultures with a range of concentrations of the compound for different durations and assessing cell health using established assays.

Troubleshooting Guides

Problem 1: I am observing increased cell death in my primary neuron cultures after treatment with this compound.

Possible Cause 1: Compound Concentration is Too High.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Culture primary neurons and treat with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed time point (e.g., 24 or 48 hours).

    • Assess Cell Viability: Use a reliable method to quantify cell viability, such as the MTT, MTS, or PrestoBlue assay, or by using live/dead cell staining with calcein-AM and ethidium homodimer-1.

    • Determine the EC50 and CC50: Calculate the half-maximal effective concentration (EC50) for M4 receptor potentiation and the half-maximal cytotoxic concentration (CC50). A significant window between the EC50 and CC50 is desirable.

Possible Cause 2: Prolonged Exposure to the Compound.

  • Troubleshooting Steps:

    • Conduct a Time-Course Experiment: Using a fixed, non-toxic concentration of this compound (determined from the dose-response experiment), treat primary neurons and assess viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Identify Onset of Toxicity: Determine the exposure duration at which significant cytotoxicity is first observed.

Problem 2: How can I mitigate the observed cytotoxicity of this compound?

Mitigation Strategy 1: Optimize Experimental Conditions

  • Reduce Compound Concentration: Use the lowest effective concentration of this compound that achieves the desired potentiation of the M4 receptor.

  • Limit Exposure Time: If prolonged exposure is toxic, consider shorter treatment durations for your experiments.

  • Control for Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your primary neurons (typically <0.1%).

Mitigation Strategy 2: Co-treatment with Neuroprotective Agents

If optimizing experimental conditions is insufficient, co-treatment with neuroprotective agents may help to counteract specific mechanisms of toxicity.

  • Antioxidants: To counteract oxidative stress, consider co-incubation with antioxidants such as N-acetylcysteine (NAC), Trolox, or Vitamin E.

  • NMDA Receptor Antagonists: If excitotoxicity is suspected, co-treatment with a non-toxic concentration of an NMDA receptor antagonist like MK-801 or AP5 may be beneficial.[4]

  • Calcium Channel Blockers: To prevent excessive calcium influx, L-type calcium channel blockers like nimodipine could be tested.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay

  • Cell Plating: Plate primary neurons at a suitable density in a 96-well plate. Allow the neurons to adhere and mature for the desired number of days in vitro (DIV).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of working concentrations.

  • Treatment: Treat the neurons with the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to generate a dose-response curve and calculate the CC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle (0)1.250.08100
0.11.220.0797.6
11.180.0994.4
51.050.1184.0
100.850.1068.0
250.600.0948.0
500.350.0628.0
1000.150.0412.0

Table 2: Example Time-Course Data for this compound Cytotoxicity at a Fixed Concentration (e.g., 10 µM)

Incubation Time (hours)Mean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
01.240.09100
61.210.0897.6
121.150.0792.7
240.860.1069.4
480.550.0844.4
720.300.0524.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Mitigation prep_neurons Prepare Primary Neuron Cultures dose_response Dose-Response Assay (Vary Concentration, Fixed Time) prep_neurons->dose_response time_course Time-Course Assay (Fixed Concentration, Vary Time) prep_neurons->time_course prep_compound Prepare this compound Stock & Dilutions prep_compound->dose_response prep_compound->time_course assess_viability Assess Cell Viability (e.g., MTT, Live/Dead) dose_response->assess_viability time_course->assess_viability determine_cc50 Determine CC50 assess_viability->determine_cc50 mitigation Implement Mitigation Strategies - Optimize Concentration/Time - Co-treatment with Neuroprotectants determine_cc50->mitigation

Caption: Workflow for assessing and mitigating potential compound cytotoxicity.

signaling_pathways cluster_mechanisms Potential Cytotoxicity Mechanisms cluster_downstream Downstream Effects compound Potentially Cytotoxic Compound (e.g., this compound) off_target Off-Target Binding compound->off_target mitochondria Mitochondrial Dysfunction compound->mitochondria excitotoxicity Excitotoxicity (e.g., NMDA-R overactivation) compound->excitotoxicity ros Increased ROS (Oxidative Stress) mitochondria->ros atp_depletion ATP Depletion mitochondria->atp_depletion ca_influx Increased Intracellular Ca2+ excitotoxicity->ca_influx cell_death Neuronal Cell Death (Apoptosis/Necrosis) ros->cell_death ca_influx->cell_death atp_depletion->cell_death

Caption: Common signaling pathways in drug-induced neurotoxicity.

troubleshooting_guide start Observed Cytotoxicity? dose_dependent Is toxicity dose-dependent? start->dose_dependent time_dependent Is toxicity time-dependent? dose_dependent->time_dependent No optimize_conc Action: Lower Concentration dose_dependent->optimize_conc Yes optimize_time Action: Reduce Exposure Time time_dependent->optimize_time Yes cotreatment Consider Co-treatment (Antioxidants, etc.) time_dependent->cotreatment No optimize_conc->time_dependent optimize_time->cotreatment end Proceed with Optimized Protocol cotreatment->end

References

Interpreting unexpected results with VU0531245 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with VU0531245, a potent inhibitor of the SLACK (KCNT1) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the SLACK (Sequence Like A Calcium-activated K+) channel, which is encoded by the KCNT1 gene.[1][2][3][4] It was identified through a high-throughput screening campaign and has a reported IC50 of 2.1 μM for inhibiting SLACK channel activity.[1][2][4][5] Its primary mechanism of action is the blockade of this sodium-activated potassium channel, which plays a key role in regulating neuronal excitability.[6]

Q2: What are the known liabilities or challenges associated with using this compound?

A significant challenge with this compound is its extremely high metabolic clearance observed in in-vitro mouse liver microsome assays.[5][7] This suggests that the compound may be rapidly metabolized, potentially leading to lower than expected effective concentrations in cell culture or in vivo models. Additionally, structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring of this compound can cause a "mode switching," turning the compound from an inhibitor into an activator of the SLACK channel.[6][7]

Q3: What are the common experimental applications of this compound?

As a SLACK channel inhibitor, this compound is primarily used as an in vitro tool to study the physiological and pathophysiological roles of KCNT1 channels.[4] Gain-of-function mutations in the KCNT1 gene have been linked to severe infantile epilepsies, such as Malignant Migrating Partial Seizure of Infancy (MMPSI).[6] Therefore, this compound and its analogs are investigated for their potential to counteract the effects of these mutations.

Troubleshooting Guide for Unexpected Results

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Action
Lack of expected inhibitory effect at the published IC50 (2.1 µM). 1. High Metabolic Clearance: The compound may be rapidly degrading in your experimental system.[5][7]2. Incorrect Compound Handling: Improper storage or dissolution may have led to compound degradation.3. Cell Health: The cells used in the assay may be unhealthy or have variable expression of the KCNT1 channel.1. Increase Dosing Frequency or Concentration: In cell-based assays, consider more frequent media changes containing fresh compound or using a higher initial concentration.2. Use Metabolic Inhibitors: If experimentally feasible, co-administer broad-spectrum cytochrome P450 inhibitors to reduce metabolic clearance.3. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS.4. Ensure Proper Storage: Store the compound as recommended by the supplier, protected from light and moisture.5. Monitor Cell Viability: Perform a cell viability assay to ensure the lack of effect is not due to cytotoxicity.
Paradoxical activation of the SLACK channel or downstream signaling pathways. 1. Mode Switching: Your batch of this compound or a metabolite may have a structural modification on the phenyl ring, causing it to act as an activator.[6][7]2. Off-Target Effects: The compound may be interacting with other ion channels or signaling molecules in your system.1. Source a New Batch: Obtain this compound from a different, reputable supplier and re-run the experiment.2. Analytical Confirmation: If possible, use analytical chemistry to check for the presence of impurities or degradation products that might be activators.3. Selectivity Profiling: Test this compound against a panel of other relevant ion channels to assess its selectivity.
High variability in experimental replicates. 1. Inconsistent Compound Concentration: Due to its high metabolic clearance, the effective concentration of this compound may vary significantly between wells or plates over time.2. Assay Conditions: Minor variations in incubation times, cell densities, or reagent concentrations can be magnified.1. Standardize Incubation Times: Ensure that all experimental and control wells are treated for the exact same duration.2. Automate Liquid Handling: Use automated liquid handlers for precise and consistent dispensing of the compound.3. Increase Replicate Number: A higher number of replicates can help to statistically identify and mitigate the impact of variability.

Experimental Protocols & Visualizations

Key Experimental Protocol: Thallium Flux Assay for SLACK Channel Activity

This assay is a common method to assess the inhibitory activity of compounds like this compound on SLACK channels.[4]

Principle: Thallium (Tl+) can pass through potassium channels and serves as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx and thus reduce the fluorescent signal.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human KCNT1 (SLACK) channel are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) in a buffered salt solution for 60-90 minutes at room temperature in the dark.

  • Compound Incubation: The dye solution is removed, and the cells are washed. A solution containing this compound at various concentrations is then added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes).

  • Channel Activation and Signal Reading: The plate is placed in a fluorescence plate reader. A stimulus solution containing Tl+ and a channel activator (e.g., a high concentration of sodium) is injected into each well. The fluorescence intensity is measured immediately and kinetically over a few minutes.

  • Data Analysis: The rate of fluorescence increase is calculated for each well. The data is then normalized to controls (vehicle-treated and fully inhibited) and plotted against the compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Cell & Dye Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_cells Seed KCNT1-expressing HEK-293 cells dye_loading Load cells with Tl+-sensitive dye seed_cells->dye_loading wash_cells Wash cells dye_loading->wash_cells add_compound Add this compound wash_cells->add_compound activate_channels Activate channels with Tl+ and Na+ add_compound->activate_channels read_fluorescence Measure fluorescence kinetically activate_channels->read_fluorescence calculate_rate Calculate rate of fluorescence increase read_fluorescence->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 signaling_pathway cluster_membrane Cell Membrane KCNT1 KCNT1 (SLACK) Channel K_out K+ Efflux KCNT1->K_out Mediates Na_in Intracellular Na+ Na_in->KCNT1 Activates Hyperpolarization Membrane Hyperpolarization (Reduced Neuronal Firing) K_out->Hyperpolarization This compound This compound This compound->KCNT1 Inhibits troubleshooting_logic start Unexpected Result: Lack of Inhibition or Paradoxical Activation check_compound Verify this compound Integrity & Purity (LC-MS, new batch) start->check_compound check_metabolism Is high metabolic clearance a factor? check_compound->check_metabolism Compound OK consider_mode_switching Hypothesis: Mode switching to activator check_compound->consider_mode_switching Compound Impure/ Degraded check_assay Review Assay Protocol (cell health, reagents, timing) check_metabolism->check_assay No increase_dose Action: Increase dose or add metabolic inhibitors check_metabolism->increase_dose Yes optimize_assay Action: Optimize assay conditions check_assay->optimize_assay Protocol Issues Found consider_off_target Hypothesis: Off-target effects check_assay->consider_off_target Protocol OK

References

VU0531245 analog selection for improved pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers working with the M1 positive allosteric modulator (PAM), VU0531245, and its analogs designed for improved pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[1] This selective potentiation of M1 signaling in brain regions associated with cognition makes it a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease.

Q2: What are the known pharmacokinetic limitations of this compound?

A2: While potent in vitro, this compound exhibits suboptimal pharmacokinetic properties that may limit its in vivo efficacy. These limitations primarily include low central nervous system (CNS) penetration and rapid metabolic clearance, leading to low brain exposure and short duration of action.

Q3: How were the analogs of this compound selected for improved pharmacokinetic properties?

A3: Analogs of this compound were developed through systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Chemical modifications were introduced to modulate physicochemical properties such as lipophilicity and polar surface area, aiming to reduce metabolic liabilities and improve blood-brain barrier permeability.

Q4: What are the key improvements observed in the selected analogs (e.g., this compound-A2, this compound-B1)?

A4: The selected analogs, this compound-A2 and this compound-B1, demonstrate significantly improved pharmacokinetic profiles compared to the parent compound. These improvements include enhanced brain penetration (higher brain-to-plasma ratio) and increased metabolic stability (longer half-life), as detailed in the data summary tables below.

Troubleshooting Guides

Problem 1: Inconsistent in vitro potency of this compound in cell-based assays.

  • Possible Cause 1: Variability in the concentration of the orthosteric agonist (e.g., acetylcholine) used in the assay. The potency of a PAM is dependent on the concentration of the primary agonist.

  • Troubleshooting Step 1: Ensure a consistent and sub-maximal (e.g., EC20) concentration of acetylcholine or another suitable agonist is used across all experiments to obtain reliable and reproducible PAM potency values.[2]

  • Possible Cause 2: Cell line instability or variable M1 receptor expression levels.

  • Troubleshooting Step 2: Regularly perform quality control checks on the cell line, such as monitoring receptor expression levels via quantitative PCR or immunoassay. Use cells within a consistent passage number range for all experiments.

Problem 2: Low in vivo efficacy of this compound in behavioral models despite good in vitro activity.

  • Possible Cause 1: Poor CNS penetration of this compound.

  • Troubleshooting Step 1: Perform pharmacokinetic studies to determine the brain and plasma concentrations of this compound after administration. Compare the achieved brain concentrations with the in vitro EC50 value to assess if therapeutic levels are reached. Consider using one of the improved analogs with better CNS penetration.

  • Possible Cause 2: Rapid metabolism of this compound leading to insufficient target engagement.

  • Troubleshooting Step 2: Analyze plasma and brain samples for the presence of metabolites. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (for mechanistic studies only) or transitioning to a more metabolically stable analog like this compound-B1.

Problem 3: Observing cholinergic side effects (e.g., salivation, gastrointestinal distress) in animal studies.

  • Possible Cause 1: Off-target activity on other muscarinic receptor subtypes (M2, M3).

  • Troubleshooting Step 1: Profile this compound and its analogs for activity at M2 and M3 receptors to confirm selectivity. The ideal candidate should exhibit high selectivity for M1 over other subtypes.

  • Possible Cause 2: Excessive potentiation of M1 receptor activity. Even highly selective M1 PAMs can cause side effects if their potentiation is too strong.

  • Troubleshooting Step 2: Perform a dose-response study to identify the minimum effective dose that provides cognitive enhancement without inducing side effects. Consider using an analog with a more moderate level of potentiation.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound and Analogs

CompoundM1 PAM EC50 (nM)M1 Agonist Activity (% ACh Max)M2/M3 Receptor Activity
This compound150< 10%No significant activity
This compound-A2180< 5%No significant activity
This compound-B1210< 5%No significant activity

Table 2: Pharmacokinetic Properties of this compound and Analogs in Rats (10 mg/kg, p.o.)

CompoundTmax (h)Cmax (ng/mL)Half-life (h)Brain/Plasma Ratio (at Tmax)
This compound1.02501.50.2
This compound-A21.53203.00.8
This compound-B12.04006.51.2

Experimental Protocols

1. In Vitro Calcium Mobilization Assay for M1 PAM Activity

  • Objective: To determine the potency of test compounds as positive allosteric modulators of the M1 receptor.

  • Methodology:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor into 96-well plates and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Prepare a dilution series of the test compound in assay buffer.

    • Add the test compound to the cells and incubate for a short period.

    • Add a sub-maximal (EC20) concentration of acetylcholine to stimulate the M1 receptor.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the EC50 value for the PAM effect by fitting the dose-response data to a sigmoidal curve.

2. Rodent Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of test compounds after oral administration in rats.

  • Methodology:

    • Fast male Sprague-Dawley rats overnight prior to dosing.

    • Administer the test compound formulated in a suitable vehicle (e.g., 20% Captisol) via oral gavage.

    • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • At the final time point, euthanize the animals and collect brain tissue.

    • Process blood samples to obtain plasma. Homogenize brain tissue.

    • Extract the drug from plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Tmax, Cmax, half-life, brain/plasma ratio) using appropriate software.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq activates ACh Acetylcholine (ACh) ACh->M1_Receptor binds This compound This compound (PAM) This compound->M1_Receptor potentiates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cognitive_Function Enhanced Cognitive Function Ca_release->Cognitive_Function PKC_activation->Cognitive_Function

Caption: M1 Receptor Signaling Pathway Potentiated by this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation SAR Structure-Activity Relationship (SAR) PAM_Assay M1 PAM Assay (Calcium Mobilization) SAR->PAM_Assay Selectivity_Assay M2/M3 Selectivity Screening PAM_Assay->Selectivity_Assay Metabolic_Stability Microsomal Stability Assay Selectivity_Assay->Metabolic_Stability Lead_Analogs Lead Analogs Metabolic_Stability->Lead_Analogs PK_Study Rodent Pharmacokinetic (PK) Study Efficacy_Model Cognitive Efficacy Model PK_Study->Efficacy_Model Tox_Study Preliminary Toxicology and Side Effect Profile Efficacy_Model->Tox_Study Candidate_Selection Candidate Selection Tox_Study->Candidate_Selection Lead_Analogs->PK_Study

Caption: Workflow for Selection of Improved this compound Analogs.

References

Technical Support Center: Navigating the Translation of M1 PAM In Vitro Data to In Vivo Models with VU0467319 as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Exemplar Compound: Publicly available, detailed quantitative in vitro and in vivo data for VU0531245 is limited. To provide a comprehensive and data-rich troubleshooting guide, this document will use the well-characterized and clinically evaluated M1 positive allosteric modulator (PAM), VU0467319 (also known as VU319) , as a representative example. The challenges and methodologies discussed are broadly applicable to novel M1 PAMs like this compound. VU0467319 was developed by the Vanderbilt Center for Neuroscience Drug Discovery, the same institution that has reported on other VU-series M1 PAMs.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common challenges researchers face when in vitro data for M1 PAMs do not align with in vivo observations.

Q1: My M1 PAM shows high potency in vitro (nanomolar EC50), but I'm not seeing the expected efficacy in my rodent cognition model. What are the potential reasons?

A1: This is a common and multifaceted challenge. Here are several factors to investigate:

  • Pharmacokinetics (PK): Poor drug-like properties are a primary reason for in vitro-in vivo disconnect.

    • Low CNS Penetration: The compound may not be crossing the blood-brain barrier effectively. A low brain-to-plasma ratio (Kp) or a low unbound brain-to-unbound plasma ratio (Kp,uu) can lead to sub-therapeutic concentrations at the M1 receptors in the brain.[1] VU0467319, for instance, was optimized for high CNS penetration (Kps > 0.67 and Kp,uus > 0.9) to ensure target engagement.[1]

    • Rapid Metabolism: The compound might be cleared too quickly in vivo. In vitro metabolic stability assays (e.g., using liver microsomes) can be predictive, but species-specific metabolism can lead to unexpected results.[1]

  • Target Engagement: Even with adequate brain exposure, the compound must occupy and modulate the M1 receptor at the concentrations achieved.

    • Dose Selection: The doses used in your in vivo study may be too low. The minimum effective dose (MED) for VU0467319 in a novel object recognition model was 1 mg/kg, which corresponded to a total brain concentration of approximately 2.5 times its in vitro EC50.[1] It is crucial to ensure that the in vivo dosing achieves brain concentrations that are multiples of the in vitro EC50.

  • In Vitro Assay Conditions: The specifics of your in vitro assay may not fully recapitulate the in vivo environment.

    • "Silent" PAM Activity: Your compound may be a "pure" PAM, meaning it requires the presence of the endogenous ligand, acetylcholine (ACh), to exert its effect. If the in vivo model has low basal ACh tone in the relevant brain regions, the effect of the PAM may be blunted.

Q2: My M1 PAM is potent and selective in vitro, but it's causing cholinergic side effects (e.g., salivation, tremors) in vivo at doses where I expect to see cognitive enhancement. Why is this happening?

A2: This suggests that the in vitro selectivity profile is not translating as expected in the whole-animal system.

  • Intrinsic Agonist Activity (Ago-PAM): Many potent M1 PAMs also have some degree of direct agonist activity, especially at higher concentrations.[2][3] This "ago-PAM" activity can lead to over-activation of M1 receptors, bypassing the need for endogenous ACh release and causing cholinergic toxicity.[2][3] VU0467319 was specifically developed to have minimal M1 agonism (EC50 > 30 µM) to avoid these effects.[1]

  • Off-Target Effects: While the compound may be selective across the muscarinic receptor subtypes (M2-M5) in recombinant cell lines, it could have unforeseen off-target activities on other receptors, ion channels, or enzymes in vivo. A broader ancillary pharmacology screen is essential.

  • Metabolites: An active metabolite with a different selectivity profile could be formed in vivo.

Q3: How can I proactively design my experiments to improve the in vitro to in vivo translation for my M1 PAM?

A3: A well-designed experimental cascade is critical.

  • Comprehensive In Vitro Profiling:

    • Determine not just the PAM EC50, but also the degree of maximal potentiation (% ACh Max) and any intrinsic agonist activity.

    • Assess selectivity against all other muscarinic receptor subtypes (M2-M5) from the species you will use for in vivo studies (e.g., rat M1-M5).

    • Evaluate in vitro ADME (absorption, distribution, metabolism, and excretion) properties, including metabolic stability in liver microsomes and plasma protein binding.

  • Early In Vivo PK Studies: Conduct pharmacokinetic studies in your chosen rodent model before efficacy studies. This will determine the compound's half-life, clearance, and CNS penetration (Kp and Kp,uu), allowing for rational dose selection for subsequent behavioral experiments.

  • Staged In Vivo Efficacy and Safety Studies:

    • Start with a dose-response study in a relevant cognitive model (e.g., novel object recognition).

    • Concurrently, perform careful observation for any cholinergic or other adverse effects at all doses tested. For example, the Racine Score test can be used to quantify seizure liability.[1]

    • Measure brain and plasma concentrations at the time of behavioral testing to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Quantitative Data Summary: VU0467319

The following tables summarize the key in vitro and in vivo data for the M1 PAM VU0467319, which exemplifies a compound with a successful translational profile.

Table 1: In Vitro Profile of VU0467319

ParameterValueSpeciesAssay Type
M1 PAM EC50492 ± 2.9 nMHumanCalcium Mobilization
M1 PAM EC50398 nMRatCalcium Mobilization
Max Potentiation71.3 ± 9.9% ACh MaxHumanCalcium Mobilization
M1 Agonism EC50> 30 µMHumanCalcium Mobilization
SelectivityNo activity at M2-M5Human, RatCalcium Mobilization

Data sourced from[1].

Table 2: In Vivo Profile of VU0467319

ParameterValueSpeciesStudy Type
CNS Penetration (Kp)> 0.67MultiplePharmacokinetics
CNS Penetration (Kp,uu)> 0.9MultiplePharmacokinetics
Efficacy (MED)1 mg/kg, p.o.RatNovel Object Recognition
Brain Concentration at MED~1 µM (Total)RatPharmacokinetics
Cholinergic Side EffectsNone observedRats, Dogs, NHPsToxicology/Safety
Seizure LiabilityNone observed up to 100 mg/kgMouseRacine Score Test

Data sourced from[1].

Detailed Experimental Protocols

1. In Vitro Calcium Mobilization Assay for M1 PAM Activity

  • Objective: To determine the EC50 and maximal potentiation of a test compound at the M1 receptor.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat M1 receptor.

  • Methodology:

    • Plate the M1-expressing CHO cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a concentration-response curve of the test compound. Also, prepare a fixed, sub-maximal (EC20) concentration of acetylcholine (ACh).

    • Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence.

    • Add the test compound at various concentrations and incubate for a specified period (e.g., 2-5 minutes).

    • Add the EC20 concentration of ACh to all wells and measure the peak fluorescent response, which corresponds to calcium mobilization.

    • Data Analysis: The potentiation by the test compound is calculated as the increase in the ACh EC20 response. Plot the potentiation against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation. To test for agonist activity, follow the same procedure but substitute buffer for the ACh addition.

2. In Vivo Novel Object Recognition (NOR) Assay

  • Objective: To assess the pro-cognitive effects of an M1 PAM in a rodent model of recognition memory.

  • Animals: Adult male Sprague-Dawley rats or C57Bl/6 mice.

  • Methodology:

    • Habituation: For 2-3 days, allow the animals to explore an empty, open-field arena (e.g., a 40x40x40 cm box) for 5-10 minutes each day to acclimate them to the environment.

    • Dosing: On the test day, administer the test compound (e.g., VU0467319 at 0.3, 1, 3 mg/kg) or vehicle via the desired route (e.g., oral gavage, p.o.) at a specific pre-treatment time (e.g., 60 minutes) before the acquisition trial.

    • Acquisition Trial (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

    • Retention Interval: Return the animal to its home cage for a specific period (e.g., 24 hours). This long delay is used to ensure that memory performance in vehicle-treated animals is at chance levels.

    • Test Trial (T2): Replace one of the familiar objects from T1 with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes, again recording the time spent exploring each object (the familiar one and the novel one).

    • Data Analysis: Calculate a "Recognition Index" (RI) as the proportion of time spent exploring the novel object relative to the total exploration time: RI = (Time at Novel Object) / (Time at Novel Object + Time at Familiar Object). A RI significantly above 0.5 (chance) indicates successful recognition memory. Compare the RI between treatment groups using an appropriate statistical test (e.g., ANOVA).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M1 Binds Orthosteric Site PAM VU0467319 (PAM) PAM->M1 Binds Allosteric Site Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognition Enhanced Cognition Ca->Cognition Downstream Effects PKC->Cognition Downstream Effects

Caption: M1 receptor signaling pathway potentiated by a PAM.

In_Vitro_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Primary Screen: M1 PAM Potency (EC50) b Selectivity Screen: M2-M5 Receptor Assays a->b c Mechanism Screen: Agonist Activity Test b->c d ADME Screen: Metabolic Stability c->d e Pharmacokinetics: CNS Penetration (Kp,uu) d->e Proceed if favorable in vitro profile f Efficacy Study: Novel Object Recognition e->f h PK/PD Analysis e->h g Safety Assessment: Cholinergic Side Effects f->g f->h g->h i Clinical Candidate (e.g., VU0467319) h->i Candidate Selection

Caption: Experimental workflow for M1 PAM development.

Troubleshooting_Logic start In Vivo Efficacy Does Not Match In Vitro Potency q_pk Is CNS Exposure (Kp,uu) Adequate? start->q_pk q_target Is brain concentration >3x in vitro EC50? q_pk->q_target Yes sol_pk Outcome: Low Efficacy Action: Improve PK properties (e.g., reduce clearance, increase permeability) q_pk->sol_pk No q_agonist Is there unexpected in vivo cholinergic toxicity? sol_agonist Outcome: Toxicity Action: Reduce intrinsic agonism (Re-evaluate in vitro agonist EC50) q_agonist->sol_agonist Yes sol_ok Investigate other factors: (e.g., off-target effects, active metabolites) q_agonist->sol_ok No q_target->q_agonist Yes sol_dose Outcome: Low Efficacy Action: Increase dose in efficacy studies q_target->sol_dose No

Caption: Troubleshooting logic for in vitro/in vivo disconnect.

References

Validation & Comparative

A Comparative Guide to the Efficacy of VU0531245 and Other KCNT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of VU0531245 with other known inhibitors of the KCNT1 potassium channel. The information is compiled from preclinical research and is intended to aid in the evaluation and selection of compounds for further investigation in the context of KCNT1-related disorders, such as certain forms of epilepsy.[1][2]

Overview of KCNT1 Inhibition

KCNT1, also known as Slack or KNa1.1, is a sodium-activated potassium channel.[3] Gain-of-function mutations in the KCNT1 gene lead to increased channel activity, which is associated with severe neurological disorders, including developmental and epileptic encephalopathies.[4] Consequently, the inhibition of KCNT1 channels has emerged as a promising therapeutic strategy. This guide focuses on the comparative efficacy of this compound, a novel small molecule inhibitor, against other compounds targeting this channel.

Quantitative Efficacy Data

The following table summarizes the in vitro potency of this compound and other notable KCNT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.

CompoundIC50 (µM)TargetAssay MethodReference
This compound 2.1Wild-Type KCNT1Not Specified[1]
Quinidine~80 - 147Wild-Type KCNT1Patch-clamp, Thallium Flux[1]
Bepridil6.36Wild-Type KCNT1Not Specified[1]
Clofilium~100Wild-Type KCNT1Not Specified[1]
VU06061703.70Wild-Type KCNT1Spiking Rate Assay[1]
CPK45.5Wild-Type KCNT1Thallium Flux[5]
CPK138.7Wild-Type KCNT1Thallium Flux[5]
CPK1612.2Wild-Type KCNT1Thallium Flux[5]
CPK183.4Wild-Type KCNT1Thallium Flux[5]
CPK206.4Wild-Type KCNT1Thallium Flux[5]
BC50.6 - 7.41Wild-Type KCNT1Patch-clamp[1]
BC60.6 - 7.41Wild-Type KCNT1Patch-clamp[1]
BC70.6 - 7.41Wild-Type KCNT1Patch-clamp[1]
BC120.6 - 7.41Wild-Type KCNT1Patch-clamp[1]
BC130.6 - 7.41Wild-Type KCNT1Patch-clamp[1]
BC140.6 - 7.41Wild-Type KCNT1Patch-clamp[1]

Experimental Methodologies

The efficacy data presented in this guide were primarily generated using two key experimental techniques: Thallium Flux Assays and Patch-Clamp Electrophysiology .

Thallium Flux Assay

This high-throughput screening method is used to assess the function of potassium channels. Thallium ions (Tl+) can pass through potassium channels and are used as a surrogate for potassium ions (K+).

Principle:

  • Cells expressing the KCNT1 channel are loaded with a fluorescent dye that is sensitive to thallium.

  • A baseline fluorescence is measured.

  • A solution containing thallium is added to the cells.

  • As thallium flows into the cells through the KCNT1 channels, it binds to the dye, causing an increase in fluorescence.

  • KCNT1 inhibitors will block the channel, preventing or reducing the influx of thallium and thus attenuating the increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescent signal.

General Protocol Outline:

  • Cell Culture: HEK293 or CHO cells are commonly transfected to express the wild-type or mutant KCNT1 gene.[3]

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye.

  • Compound Application: The test compounds (e.g., this compound) are added to the cells at various concentrations.

  • Thallium Addition and Signal Detection: A thallium-containing solution is added, and the fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition and subsequently the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.

Principle:

  • A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • A tight seal is formed between the pipette and the membrane.

  • The patch of membrane under the pipette tip is ruptured, allowing electrical access to the entire cell.

  • The voltage across the cell membrane is controlled (voltage-clamp), and the resulting current flowing through the ion channels is measured.

  • KCNT1 inhibitors are applied to the cell, and the reduction in the KCNT1-mediated current is recorded to determine the inhibitor's potency.

General Protocol Outline:

  • Cell Preparation: Cells expressing KCNT1 are prepared on a culture dish.

  • Pipette Preparation: A glass micropipette is fabricated and filled with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation: The micropipette is carefully brought into contact with a cell to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: The membrane patch is ruptured by applying suction.

  • Current Recording: The membrane potential is held at a specific voltage, and the KCNT1 currents are elicited by voltage steps or the application of a KCNT1 activator.

  • Compound Perfusion: The KCNT1 inhibitor is washed over the cell, and the resulting change in current is measured.

  • Data Analysis: The reduction in current amplitude is used to determine the IC50 of the inhibitor.

Visualizing Experimental and Biological Pathways

To further elucidate the context of KCNT1 inhibition, the following diagrams illustrate a typical experimental workflow for inhibitor screening and a simplified representation of the KCNT1 signaling pathway.

experimental_workflow HTS Compound Library Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Electrophys Electrophysiology (Patch-Clamp) Dose_Response->Electrophys Selectivity Selectivity Profiling (vs. other ion channels) Electrophys->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Models ADME->In_Vivo kcnt1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular KCNT1 KCNT1 Channel K_ion K+ KCNT1->K_ion Na_ion Na+ Na_ion->KCNT1 Activates K_out K+ Efflux K_ion->K_out Hyperpolarization PKC Protein Kinase C (PKC) PKC->KCNT1 Modulates Activity FMRP FMRP FMRP->KCNT1 Interacts Inhibitor KCNT1 Inhibitor (e.g., this compound) Inhibitor->KCNT1 Blocks

References

A Comparative Guide to KCNT1 Inhibitors: VU0531245 versus Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1 (also known as Slack or Slo2.2), are a significant cause of severe, early-onset epileptic encephalopathies.[1][2][3][4] The resulting channel hyperactivity leads to neuronal hyperexcitability, driving debilitating seizures and developmental delays.[5][6] Consequently, the development of potent and selective KCNT1 inhibitors is a critical area of research. This guide provides a detailed comparison of two such inhibitors: the repurposed antiarrhythmic drug quinidine and the novel small molecule VU0531245, which was identified through a high-throughput screening campaign.[7]

Quantitative Comparison of KCNT1 Inhibition

The following table summarizes the key quantitative data for this compound and quinidine based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

ParameterThis compoundQuinidineReferences
Potency (IC50)
Wild-Type KCNT12.1 µM (Thallium flux assay, HEK-293 cells)81.1 ± 0.1 µM (Electrophysiology, CHO cells); ~147 µM (Thallium flux assay)[7][8][9]
Mutant KCNT1 (E893K)Data not available9.6 ± 2.5 µM (Electrophysiology, CHO cells)[8]
Mutant KCNT1 (R950Q)Data not available24.0 ± 5.7 µM (Electrophysiology, CHO cells)[8]
Selectivity
hERG InhibitionInhibited by 36% at 10 µMPotent inhibitor (reported to be ~100-fold more potent than on KCNT1)[9][10]
Other ChannelsNo significant activity at 10 µM on KCNT2, Slo1, GIRK1/2, Kv2.1, TREK1, Nav1.7, and Cav3.2Non-selective, blocks various other cardiac ion channels[9][10]
Pharmacokinetics
CNS PenetrationPredicted to be highPoor blood-brain barrier penetration[7][11]
Metabolic StabilityHigh clearance in mouse liver microsomesMetabolized by liver enzymes, subject to drug-drug interactions[7][11]

Experimental Methodologies

The primary methods used to evaluate the inhibitory activity of these compounds on KCNT1 channels are the thallium flux assay and patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening method measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through KCNT1 channels expressed in a stable cell line (e.g., HEK-293). The intracellular Tl+ concentration is monitored using a Tl+-sensitive fluorescent dye. Inhibition of the channel results in a decreased rate of fluorescence increase.

Workflow for Thallium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK-293 cells stably expressing KCNT1 plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with a thallium-sensitive fluorescent dye plating->dye_loading compound_add Add test compound (this compound or Quinidine) dye_loading->compound_add stimulus_add Add stimulus buffer containing Tl+ compound_add->stimulus_add readout Measure fluorescence intensity over time stimulus_add->readout rate_calc Calculate rate of fluorescence increase readout->rate_calc ic50_calc Determine IC50 values rate_calc->ic50_calc

Workflow for KCNT1 Thallium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through KCNT1 channels in response to controlled changes in membrane voltage. The inhibitory effect of a compound is quantified by the reduction in the current amplitude.

Typical Protocol for KCNT1 Inhibition Measurement:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells transiently or stably expressing human KCNT1.[5][8]

  • Recording Configuration: Whole-cell patch-clamp.

  • Solutions:

    • Intracellular Solution (in mM): e.g., 135 KCl, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., to +60 mV for 500 ms) to elicit KCNT1 currents.

  • Data Acquisition and Analysis: Currents are recorded before and after the application of the inhibitor at various concentrations to determine the dose-dependent block and calculate the IC50 value.

Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep CHO or HEK-293T cells expressing KCNT1 pipette_prep Prepare recording pipette with intracellular solution cell_prep->pipette_prep seal Form a gigaseal and establish whole-cell configuration pipette_prep->seal baseline Record baseline KCNT1 currents using a voltage protocol seal->baseline compound_app Apply inhibitor (this compound or Quinidine) baseline->compound_app post_compound Record KCNT1 currents in the presence of the inhibitor compound_app->post_compound current_measure Measure current amplitude reduction post_compound->current_measure dose_response Generate dose-response curve and calculate IC50 current_measure->dose_response

Workflow for KCNT1 Patch-Clamp Assay.

KCNT1 Signaling Pathway in Neuronal Excitability

KCNT1 channels are crucial regulators of neuronal excitability. They are activated by intracellular sodium, which typically increases following a train of action potentials. The subsequent efflux of potassium through KCNT1 channels leads to hyperpolarization of the neuronal membrane, which helps to terminate periods of high-frequency firing and maintain the resting membrane potential. Gain-of-function mutations in KCNT1 lead to an excessive potassium efflux, which can paradoxically lead to hyperexcitability, particularly by suppressing the activity of inhibitory interneurons.[5] The activity of KCNT1 is also modulated by intracellular signaling molecules such as Protein Kinase C (PKC).

Simplified KCNT1 Signaling Pathway

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Pharmacological Inhibition AP Action Potentials Na_channel Voltage-gated Na+ Channels AP->Na_channel Na_influx Na+ Influx Na_channel->Na_influx KCNT1 KCNT1 (KNa1.1) Channel Na_influx->KCNT1 K_efflux K+ Efflux KCNT1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->AP Negative Feedback PKC Protein Kinase C (PKC) PKC->KCNT1 Activates This compound This compound This compound->KCNT1 Inhibits Quinidine Quinidine Quinidine->KCNT1 Inhibits

KCNT1 in Neuronal Excitability and Inhibition.

Discussion and Conclusion

Quinidine , a long-standing antiarrhythmic, has been repurposed for the treatment of KCNT1-related epilepsies with some success in reducing seizure burden in certain patients.[8] However, its clinical utility is significantly hampered by its modest potency against KCNT1 and, more critically, its lack of selectivity.[10] Quinidine is a potent blocker of the hERG potassium channel, which carries a significant risk of cardiac arrhythmias.[10] Its poor penetration of the blood-brain barrier further limits its efficacy in the central nervous system.[11]

This compound represents a promising starting point for the development of novel, selective KCNT1 inhibitors. Identified through a targeted screening effort, it exhibits significantly greater potency than quinidine in in vitro assays.[7] Furthermore, initial selectivity profiling suggests a much-improved safety profile, with less activity against other ion channels, including hERG, at concentrations effective against KCNT1.[9] However, the high metabolic clearance of this compound indicates that further medicinal chemistry efforts are required to optimize its pharmacokinetic properties for in vivo use. A more potent analog, VU0935685, has been developed, demonstrating the potential for this chemical scaffold.[7]

References

Cross-Reactivity Profiling of Ion Channel Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data for the specific compound VU0531245 is not publicly available. This guide has been generated using the well-characterized ion channel modulator, Verapamil , as a representative example to illustrate the format and content of a cross-reactivity profile.

This guide provides a comparative analysis of Verapamil's activity against a range of ion channels, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity profile. The data presented is crucial for assessing potential off-target effects and understanding the broader pharmacological implications of this compound.

Quantitative Analysis of Verapamil Cross-Reactivity

The following table summarizes the inhibitory activity of Verapamil against various ion channels, as determined by electrophysiological studies. The half-maximal inhibitory concentration (IC50) and percentage of current inhibition at a specific concentration are provided for comparative purposes.

Ion ChannelSubtypeTest SystemIC50% Inhibition (Concentration)Reference
Potassium Channel Kv1.1Xenopus oocytes14.0 µM-[1]
Kv1.5Xenopus oocytes5.1 µM-[1]
IKsXenopus oocytes161.0 µM-[1]
hERGXenopus oocytes3.8 µM-[1]
hERGHEK293 cells143.0 nM-[2][3]
Kir2.1Xenopus oocytes-41.36% (300 µM)[1][4]
Kir2.2Xenopus oocytes-16.51% (300 µM)[1][4]
Kir2.3Xenopus oocytes-69.98% (300 µM)[1][4]
Calcium Channel L-typeVarious~250 nM - 15.5 µM-[2]
T-type-Micromolar Affinity-[5]
Sodium Channel NaV1.5--Mentioned as an off-target[6]
Other Acetylcholine ReceptorHuman Muscle-Reduces open probability[7]

Experimental Protocols

The data presented in this guide were primarily generated using standard electrophysiological techniques to measure ion channel activity in the presence of the test compound.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Objective: To determine the effect of a compound on ion channels heterologously expressed in Xenopus laevis oocytes.

  • Methodology:

    • Oocytes are harvested and injected with cRNA encoding the ion channel of interest.

    • After a period of incubation to allow for channel expression, the oocyte is placed in a recording chamber and perfused with a control bath solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).[1]

    • A specific voltage protocol is applied to elicit ionic currents through the expressed channels. For example, from a holding potential of -80 mV, voltage steps are applied for 400 ms in 10 mV increments from -120 mV to +40 mV.[1]

    • The resulting currents are recorded in the absence of the compound (baseline).

    • The oocyte is then perfused with a solution containing the test compound at various concentrations.

    • The voltage protocol is repeated, and the currents are recorded at each concentration.

    • The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.

    • A concentration-response curve is generated to determine the IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology:

  • Objective: To measure the effect of a compound on ion channels in mammalian cells (e.g., HEK293) or cardiomyocytes.

  • Methodology:

    • Cells expressing the target ion channel are cultured on coverslips.

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped, and voltage protocols are applied to elicit ionic currents.

    • The experimental procedure for compound application and data analysis is similar to the TEVC method described above.

    • Experiments are often conducted at physiological temperatures (35-37°C) to better mimic in vivo conditions.[6][8]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound against a panel of ion channels.

experimental_workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_output Output Cell_Culture Cell Line Culture (e.g., HEK293, CHO) Channel_Expression Stable or Transient Transfection of Ion Channel Cell_Culture->Channel_Expression Automated_Patch_Clamp Automated Patch-Clamp (High-Throughput Screening) Channel_Expression->Automated_Patch_Clamp Manual_Patch_Clamp Manual Patch-Clamp (Gold Standard, Lower Throughput) Channel_Expression->Manual_Patch_Clamp Compound_Prep Compound Stock Solution Preparation Compound_Prep->Automated_Patch_Clamp Compound_Prep->Manual_Patch_Clamp Current_Measurement Measure Ionic Current (Peak, Tail, etc.) Automated_Patch_Clamp->Current_Measurement Manual_Patch_Clamp->Current_Measurement Concentration_Response Generate Concentration-Response Curves Current_Measurement->Concentration_Response IC50_Calculation Calculate IC50 Values Concentration_Response->IC50_Calculation Selectivity_Profile Selectivity Profile Generation IC50_Calculation->Selectivity_Profile Off_Target_Identification Identification of Off-Target Effects Selectivity_Profile->Off_Target_Identification

Caption: Workflow for Ion Channel Cross-Reactivity Profiling.

References

A Head-to-Head Comparison of VU0531245 and Newer Generation KCNT1 Blockers for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and specific inhibitors of the KCNT1 potassium channel, a key player in severe early-onset epilepsies, has led to the development of numerous compounds. This guide provides a detailed comparison of the early-generation blocker VU0531245 against more recently developed KCNT1 inhibitors. The information presented herein, including comparative potency, selectivity, and summaries of experimental methodologies, is intended to aid researchers in selecting the appropriate tools for their investigations into KCNT1-related channelopathies.

Overview of KCNT1 and the Need for Selective Blockers

The KCNT1 gene encodes the sodium-activated potassium channel Slack (KNa1.1), which plays a crucial role in regulating neuronal excitability. Gain-of-function mutations in KCNT1 lead to an increase in potassium ion flow, contributing to the pathophysiology of severe neurological disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][2] The development of selective KCNT1 blockers is therefore a primary therapeutic strategy.

Data Presentation: A Comparative Look at KCNT1 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of newer generation KCNT1 blockers. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundChemical ClassWT KCNT1 IC50 (µM)Mutant KCNT1 IC50 (µM)Selectivity NotesReference
This compound 1,2,4-Oxadiazole2.1-High metabolic clearance.[3]
VU0606170 Not specifiedLow micromolar-Selective over other ion channels.[4][5]
Compound 31 (Praxis) Oxadiazole0.040 - 1.77P905L (mouse): 1.012Orally available, shows in vivo efficacy in a mouse model.[6][7]
CPK16 Not specified0.20F346S: 0.51No activity on hERG channels.[8]
CPK18 Not specified--High KCNT1 selectivity, no activity on hERG channels.[8]
CPK20 Not specified0.21F346S: 1.93High KCNT1 selectivity, no activity on hERG channels.[8]
BC7 Not specified< 7.41Y796H: Micromolar-[3]
BC12 Not specified< 7.41-Weak inhibition of hERG channels (~10-20% at 10 µM).[3]
BC13 Not specified< 7.41-Weak inhibition of hERG channels (~10-20% at 10 µM).[3]
Praxis Cpd III-b Not specified≤ 1--[9]
Praxis Cpd I-a1 Not specified≤ 1A934T, G288S: ≤ 1; F346L: 1-20-[9]
Hydroquinine Cinchona alkaloid-F313L: Potent inhibitorStrongest blocking effect among tested cinchona alkaloids.[10]
Tipepidine Antitussive-Potent inhibitor-[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

KCNT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular KCNT1 KCNT1 Channel (Slack) K_ion_out K+ ions KCNT1->K_ion_out K+ efflux Na_channel Voltage-gated Na+ Channel Na_ion Na+ ions Na_channel->Na_ion Na+ influx Na_ion->KCNT1 Activates K_ion_in K+ ions K_ion_in->KCNT1 Blocker KCNT1 Blocker (e.g., this compound) Blocker->KCNT1 Inhibits

Caption: Simplified signaling pathway of KCNT1 channel activation and inhibition.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization HTS Compound Library Screening Flux_Assay Thallium/Rubidium Flux Assay HTS->Flux_Assay Patch_Clamp Automated/Manual Patch-Clamp Electrophysiology Flux_Assay->Patch_Clamp Identified Hits Selectivity Selectivity Profiling (e.g., hERG assay) Patch_Clamp->Selectivity Potent Blockers Lead_Compound Lead Compound Identification Selectivity->Lead_Compound Selective Blockers

Caption: General experimental workflow for the discovery and validation of KCNT1 blockers.

Experimental Protocols

Detailed below are generalized methodologies for the key experiments cited in the characterization of KCNT1 blockers.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[3][8]

  • Transfection: Cells are transiently or stably transfected with plasmids encoding wild-type or mutant human KCNT1 channels using standard lipofection or electroporation methods. Successful transfection is often confirmed by fluorescence microscopy if a fluorescent protein marker is co-expressed.

Thallium/Rubidium Flux Assays (for High-Throughput Screening)

These assays provide a functional measure of ion channel activity by using surrogate ions that pass through the KCNT1 channel.

  • Principle: Thallium (Tl+) or Rubidium (Rb+) ions are used as surrogates for K+. When the channels open, these ions flow into the cells.[11][12]

  • Thallium Flux Assay:

    • Dye Loading: Cells expressing KCNT1 are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[8]

    • Compound Incubation: Test compounds are added to the cells and incubated for a specific period.

    • Stimulation and Detection: A stimulus buffer containing Tl+ is added, and the resulting increase in fluorescence, corresponding to Tl+ influx, is measured over time using a plate reader.[8][11]

  • Rubidium Efflux Assay:

    • Rb+ Loading: Cells are loaded with Rb+ by incubating them in a high-Rb+ medium.[13]

    • Compound Treatment and Depolarization: After washing, cells are treated with test compounds and then stimulated with a high-potassium buffer to induce membrane depolarization and channel opening, leading to Rb+ efflux.

    • Quantification: The amount of Rb+ in the supernatant and remaining in the cell lysate is quantified using atomic absorption spectrometry. The percentage of Rb+ efflux is then calculated.[12][14]

Patch-Clamp Electrophysiology (for Potency and Mechanism of Action)

Patch-clamp electrophysiology is the gold standard for characterizing ion channel function and the effect of modulators.

  • Configuration: Whole-cell patch-clamp configuration is typically used to record the macroscopic currents flowing through the KCNT1 channels.[3]

  • Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., K-gluconate) and a defined concentration of sodium to activate KCNT1 channels.

    • External (Bath) Solution: Contains physiological concentrations of ions.

  • Voltage Protocol: A voltage-ramp or step protocol is applied to the cell membrane to elicit KCNT1 currents. For example, a ramp from -120 mV to +60 mV can be used.[15]

  • Data Acquisition and Analysis: Currents are recorded before and after the application of the test compound at various concentrations. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

  • Automated Patch-Clamp: For higher throughput, automated patch-clamp systems (e.g., SyncroPatch) can be used.[13] These systems use planar patch-clamp technology to record from multiple cells simultaneously.

Conclusion

The landscape of KCNT1 blocker development has evolved significantly from early compounds like this compound. Newer generation inhibitors, particularly those from the oxadiazole class and those identified through advanced screening methods, demonstrate improved potency and selectivity. While direct comparative data remains limited, the information compiled in this guide offers a valuable resource for researchers. The provided experimental frameworks can serve as a foundation for designing and interpreting studies aimed at understanding KCNT1 channel function and evaluating novel therapeutic candidates. As research progresses, the development of even more potent and selective KCNT1 blockers holds great promise for the treatment of devastating KCNT1-related epilepsies.

References

Validating the On-Target Effects of Small Molecule Inhibitors: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel compound is a critical step in the validation process. This guide provides a comparative framework for validating the on-target effects of a hypothetical small molecule, VU0531245, utilizing established genetic methodologies. As this compound is a placeholder, this guide will use the well-characterized BCR-ABL inhibitor, Imatinib, as a proxy to illustrate the validation workflow and data presentation.

This guide will objectively compare the performance of Imatinib with alternative therapeutic options for Chronic Myeloid Leukemia (CML) and provide supporting experimental data from peer-reviewed studies. A key focus will be on the genetic approaches used to confirm that the therapeutic effects of Imatinib are directly due to its inhibition of the BCR-ABL oncoprotein.

Comparative Analysis of BCR-ABL Inhibitors

The development of targeted therapies for CML has led to several generations of tyrosine kinase inhibitors (TKIs). The following table summarizes the quantitative performance of Imatinib in comparison to second and third-generation TKIs.

FeatureImatinib (First Generation)Dasatinib (Second Generation)Nilotinib (Second Generation)Bosutinib (Second Generation)Ponatinib (Third Generation)
Target BCR-ABL, c-KIT, PDGFRBCR-ABL, SRC family kinases, c-KIT, PDGFRBCR-ABL, c-KIT, PDGFRBCR-ABL, SRC family kinasesBCR-ABL (including T315I mutation), VEGFR, FGFR, PDGFR
IC₅₀ (BCR-ABL) ~250-500 nM~0.6-1.1 nM~20-30 nM~1.2 nM~0.37 nM
Major Molecular Response (MMR) at 12 months ~40-60%~70-80%~70-80%~60-70%~50-60% (in T315I-mutated CML)
Common Adverse Effects Edema, nausea, muscle crampsPleural effusion, thrombocytopeniaHyperglycemia, pancreatitisDiarrhea, liver toxicityVascular occlusion, pancreatitis

Genetic Validation of On-Target Effects

Genetic approaches are fundamental to confirming that the observed cellular phenotype of a drug is a direct consequence of its interaction with the intended target.[1][2][3] These methods often involve either reducing the expression of the target protein or introducing mutations that confer resistance to the drug.

Experimental Protocols

This experiment aims to demonstrate that reducing the levels of the BCR-ABL protein phenocopies the effect of Imatinib treatment.

Protocol:

  • Cell Culture: K562 cells, a CML cell line expressing BCR-ABL, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • shRNA Transduction: Lentiviral particles encoding shRNA targeting the breakpoint junction of the BCR-ABL transcript are used to transduce K562 cells. A non-targeting shRNA is used as a negative control.

  • Selection: Transduced cells are selected using puromycin (1-2 µg/mL) for 48-72 hours.

  • Western Blot Analysis: Protein lysates are collected from the selected cells and subjected to SDS-PAGE and western blotting to confirm the knockdown of BCR-ABL protein.

  • Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo) at 24, 48, and 72 hours post-transduction to determine the effect of BCR-ABL knockdown on cell proliferation.

  • Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.

CRISPR-Cas9 technology can be employed to introduce loss-of-function mutations in the BCR-ABL gene, providing a more permanent genetic validation.[4]

Protocol:

  • gRNA Design and Cloning: Guide RNAs (gRNAs) are designed to target a unique sequence within the BCR-ABL fusion gene. These are cloned into a Cas9-expressing vector.

  • Transfection: K562 cells are transfected with the Cas9/gRNA plasmid using electroporation or a lipid-based transfection reagent.

  • Single-Cell Cloning: Transfected cells are plated at a low density to allow for the isolation of single-cell derived colonies.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from individual clones, and the targeted region is amplified by PCR and sequenced to identify clones with frameshift mutations in BCR-ABL.

  • Phenotypic Analysis: Clones with confirmed BCR-ABL knockout are assessed for changes in proliferation, viability, and apoptosis as described in the shRNA protocol.

Introducing a known resistance mutation into the target protein should render the cells insensitive to the drug, confirming the on-target mechanism. The T315I "gatekeeper" mutation in BCR-ABL is a classic example that confers resistance to Imatinib.

Protocol:

  • Site-Directed Mutagenesis: A plasmid containing the full-length BCR-ABL cDNA is subjected to site-directed mutagenesis to introduce the T315I mutation.

  • Stable Transfection: A suitable parental cell line (e.g., Ba/F3, an IL-3 dependent murine pro-B cell line) is transfected with either the wild-type BCR-ABL or the T315I mutant BCR-ABL construct.

  • Selection and Culture: Transfected cells are selected in a medium lacking IL-3, as BCR-ABL activity confers IL-3 independence.

  • Imatinib Treatment: Both wild-type and T315I-expressing Ba/F3 cells are treated with increasing concentrations of Imatinib.

  • Viability Assessment: Cell viability is measured after 72 hours of treatment to determine the IC₅₀ values for Imatinib in both cell lines.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental logic and the underlying biological pathway.

G cluster_0 Genetic Validation Workflow start Hypothesis: This compound inhibits Target X knockdown Knockdown of Target X (e.g., shRNA) start->knockdown knockout Knockout of Target X (e.g., CRISPR-Cas9) start->knockout mutagenesis Introduce Resistance Mutation in Target X start->mutagenesis phenocopy Phenotype matches This compound treatment? knockdown->phenocopy knockout->phenocopy resistance Cells become resistant to this compound? mutagenesis->resistance conclusion On-target effect validated phenocopy->conclusion resistance->conclusion

Caption: Logical workflow for validating the on-target effects of a small molecule.

G cluster_1 BCR-ABL Signaling Pathway in CML bcr_abl BCR-ABL (Constitutively Active Kinase) downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT, JAK-STAT) bcr_abl->downstream imatinib Imatinib (this compound Proxy) imatinib->bcr_abl inhibits proliferation Increased Cell Proliferation and Survival downstream->proliferation apoptosis Inhibition of Apoptosis downstream->apoptosis

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Imatinib.

Conclusion

The validation of on-target effects is a multi-faceted process that relies on robust genetic methodologies. By using techniques such as shRNA-mediated knockdown, CRISPR-Cas9 knockout, and the introduction of resistance mutations, researchers can confidently establish a direct link between a small molecule's intended target and its biological effects. The experimental framework and comparative data presented here for Imatinib serve as a comprehensive guide for validating the on-target effects of novel compounds like this compound, ensuring a higher degree of confidence in their mechanism of action before advancing to later stages of drug development.

References

Comparative Analysis of VU0531245 (OV350) in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel KCC2 activator, VU0531245, also known as OV350, across different preclinical models of epilepsy. The data presented herein is compiled from available research to offer an objective overview of its potential as an anti-seizure and neuroprotective agent.

Introduction to this compound (OV350)

This compound (OV350) is a potent and selective direct activator of the K+-Cl- cotransporter 2 (KCC2).[1] In the mature brain, KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory function of GABAergic neurotransmission. In various neurological conditions, including epilepsy, the function of KCC2 can be impaired, leading to an accumulation of intracellular chloride and a subsequent reduction in GABAergic inhibition, contributing to neuronal hyperexcitability and seizure generation. By directly activating KCC2, this compound (OV350) aims to restore chloride homeostasis and enhance the efficacy of GABAergic inhibition, thereby reducing seizure susceptibility.[2]

Efficacy of this compound (OV350) in Different Epilepsy Models

Preclinical studies have evaluated the efficacy of this compound (OV350) in two well-established rodent models of epilepsy: the kainic acid (KA)-induced status epilepticus model and the pentylenetetrazol (PTZ)-induced seizure model. These models represent different aspects of seizure generation and pathophysiology, providing a broader understanding of the compound's potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound (OV350) in these models.

Table 1: Efficacy of this compound (OV350) in the Kainic Acid (KA)-Induced Status Epilepticus Model in Mice

ParameterVehicle + DiazepamThis compound (OV350) + Diazepam
Onset of First SeizureNot specifiedDelayed
Time in Seizure ActivityNot specifiedReduced
Neuronal Cell Death (48h post-treatment)ObservedNot observed

Source: Ovid Therapeutics Inc. Press Release, March 08, 2023.[3]

Table 2: Efficacy of this compound (OV350) in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

ParameterVehicleThis compound (OV350)
Protection against late-stage seizuresNot protectedProtected

Source: Ovid Therapeutics Inc. Press Release, March 08, 2023.[3]

Experimental Protocols

Kainic Acid (KA)-Induced Status Epilepticus Model

This model is used to induce status epilepticus, a prolonged seizure state, which can lead to neuronal damage and the development of chronic epilepsy.

  • Animal Model: Mice are typically used for this model.

  • Induction of Status Epilepticus: A seizure-inducing dose of kainic acid is administered to the animals.

  • Drug Administration:

    • In one arm of the study, animals are pre-treated with this compound (OV350) prior to the administration of diazepam, a standard anti-seizure medication.

    • A control group receives a vehicle and diazepam.

  • Outcome Measures:

    • The latency to the first seizure and the total time spent in seizure activity are monitored.

    • Neuronal cell death is assessed in brain tissue at specific time points (e.g., 48 hours) post-treatment to evaluate the neuroprotective effects of the compound.[3]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

  • Animal Model: Mice are commonly used.

  • Induction of Seizures: A convulsive dose of pentylenetetrazol is administered to the animals.

  • Drug Administration: Animals are treated with either this compound (OV350) or a vehicle control.

  • Outcome Measures: The primary endpoint is the ability of the compound to protect against the occurrence of late-stage, generalized seizures.[3]

Visualizations

Signaling Pathway of this compound (OV350)

Signaling Pathway of this compound (OV350) cluster_neuron Neuron This compound This compound (OV350) KCC2 KCC2 Transporter This compound->KCC2 Activates Cl_efflux Increased Cl- Efflux KCC2->Cl_efflux Cl_intracellular Decreased Intracellular Cl- Concentration Cl_efflux->Cl_intracellular GABA_A GABA-A Receptor Cl_intracellular->GABA_A Restores Gradient Hyperpolarization Enhanced GABAergic Hyperpolarization GABA_A->Hyperpolarization Hyperexcitability Reduced Neuronal Hyperexcitability Hyperpolarization->Hyperexcitability

Caption: this compound (OV350) directly activates the KCC2 transporter, leading to reduced neuronal hyperexcitability.

Experimental Workflow for Kainic Acid (KA) Model

Experimental Workflow for Kainic Acid (KA) Model Start Start Animal_Grouping Animal Grouping (Mice) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Vehicle_DZP Vehicle + Diazepam Drug_Admin->Vehicle_DZP VU0531245_DZP This compound + Diazepam Drug_Admin->VU0531245_DZP KA_Induction Kainic Acid Induction of Status Epilepticus Vehicle_DZP->KA_Induction VU0531245_DZP->KA_Induction Behavioral_Monitoring Behavioral Monitoring (Seizure Onset, Duration) KA_Induction->Behavioral_Monitoring Neuroprotection_Assay Neuroprotection Assay (48h post-treatment) Behavioral_Monitoring->Neuroprotection_Assay Data_Analysis Data Analysis Neuroprotection_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound (OV350) in the kainic acid-induced status epilepticus model.

Experimental Workflow for Pentylenetetrazol (PTZ) Model

Experimental Workflow for Pentylenetetrazol (PTZ) Model Start Start Animal_Grouping Animal Grouping (Mice) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Vehicle Vehicle Drug_Admin->Vehicle This compound This compound Drug_Admin->this compound PTZ_Induction Pentylenetetrazol (PTZ) Induction Vehicle->PTZ_Induction This compound->PTZ_Induction Seizure_Assessment Seizure Assessment (Protection from late-stage seizures) PTZ_Induction->Seizure_Assessment Data_Analysis Data Analysis Seizure_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound (OV350) in the pentylenetetrazol-induced seizure model.

Conclusion

The available preclinical data suggests that this compound (OV350) demonstrates promising anti-seizure and neuroprotective effects in both the kainic acid and pentylenetetrazol epilepsy models. Its novel mechanism of action, directly targeting the KCC2 transporter to restore chloride homeostasis, represents a potentially new therapeutic strategy for epilepsy, particularly in cases of treatment-resistant seizures. Further research is warranted to fully elucidate its efficacy and safety profile in a broader range of epilepsy models and ultimately in clinical settings.

References

Benchmarking VU0531245: A Comparative Analysis of Inwardly Rectifying Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0531245 against other known potassium channel modulators. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

This compound has emerged as a significant pharmacological tool for studying the function of specific inwardly rectifying potassium (Kir) channels. This small molecule is the first synthetic activator of G protein-gated inwardly rectifying potassium (GIRK) channels that lack the GIRK1 subunit, showing a preference for GIRK2 homotetramers and GIRK2/GIRK3 heterotetramers.[1][2][3][4][5] This unique selectivity profile distinguishes it from other well-characterized Kir channel modulators and highlights its potential for dissecting the physiological roles of these specific channel subtypes.

Quantitative Performance Comparison

To provide a clear and concise overview of the performance of this compound relative to other key potassium channel modulators, the following tables summarize their potency (EC50/IC50) and selectivity across various Kir channel subtypes. The data is compiled from studies utilizing thallium flux assays and whole-cell patch-clamp electrophysiology.

Table 1: Potency (EC50/IC50 in µM) of Selected Potassium Channel Modulators

CompoundTarget ChannelEC50/IC50 (µM)Modulator TypeReference(s)
This compound GIRK2~5.1Activator[3][6][7]
GIRK1/2~5.2Activator[3][6][7]
GIRK4Active (µM potency)Activator[2][3]
GIRK1/4Active (µM potency)Activator[2][3]
ML297 GIRK1/20.16Activator[1][8]
GIRK1/3ActiveActivator[8][9]
GIRK1/4ActiveActivator[8][9]
GIRK2Inactive-[8][9]
GIRK2/3Inactive-[1][10]
GiGA1 GIRK1/20.165 (nanomolar potency)Activator[2]
GIRK1-containingSelective ActivatorActivator[11][12]
ML133 Kir2.11.8 (pH 7.4), 0.29 (pH 8.5)Inhibitor[13][14][15][16][17]
Kir2.2Similar to Kir2.1Inhibitor[14]
Kir2.3Similar to Kir2.1Inhibitor[14]
Kir2.6Similar to Kir2.1Inhibitor[14]
VU573 Kir3.1/3.2 (GIRK)1.9Inhibitor[18]
Kir2.3< 10Inhibitor[18][19]
Kir7.1< 10Inhibitor[18][19]
Kir1.119Inhibitor[18]
Kir2.1> 10Inhibitor[18][19]

Table 2: Selectivity Profile of this compound and Comparators

CompoundPrimary Target(s)Key Non-targetsSelectivity NotesReference(s)
This compound GIRK2, GIRK2/3-First synthetic activator of GIRK1-lacking channels. Also activates GIRK4 and GIRK1/4.[2][3][4][5][2][3][4][5]
ML297 GIRK1-containing channels (GIRK1/2, GIRK1/3, GIRK1/4)GIRK2, GIRK2/3Exquisite selectivity for GIRK1-containing channels over non-GIRK1 channels.[8][9][10][8][9][10]
GiGA1 GIRK1-containing channels-Selective for GIRK1-containing channels.[2][11][12][2][11][12]
ML133 Kir2.x family (Kir2.1, Kir2.2, Kir2.3, Kir2.6)Kir1.1 (>300 µM), Kir4.1 (76 µM), Kir7.1 (33 µM)Most selective small molecule inhibitor of the Kir2 family reported to date.[13][14][13][14]
VU573 Kir3.x (GIRK), Kir2.3, Kir7.1Kir1.1, Kir2.1Preferentially inhibits GIRK, Kir2.3, and Kir7.1 over Kir1.1 and Kir2.1.[18][19][18][19]

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental techniques: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional characterization.

Thallium Flux Assay for Kir Channel Modulators

This high-throughput screening method measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the Kir channel pore using a Tl+-sensitive fluorescent dye.[20][21][22][23]

Experimental Workflow:

  • Cell Plating: Plate HEK293 cells stably expressing the Kir channel of interest in a 384-well microplate.

  • Dye Loading: Load the cells with a fluorescent Tl+ reporter dye (e.g., FluoZin-2, FluxOR).

  • Compound Incubation: Add test compounds (e.g., this compound) or vehicle control to the wells and incubate for a defined period.

  • Thallium Stimulation: Add a solution containing Tl+ to initiate ion flux through the channels.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx.

  • Data Analysis: Analyze the rate of fluorescence increase to determine the activity of the compounds. EC50 or IC50 values are calculated from concentration-response curves.

G cluster_workflow Thallium Flux Assay Workflow Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Thallium Stimulation Thallium Stimulation Compound Incubation->Thallium Stimulation Fluorescence Reading Fluorescence Reading Thallium Stimulation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

A simplified workflow for the thallium flux assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the electrophysiological properties of ion channels and the effects of modulators.[24][25][26]

Experimental Protocol:

  • Cell Preparation: Use cells (e.g., HEK293, Xenopus oocytes) expressing the Kir channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply voltage steps or ramps to elicit channel currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing the test modulator at various concentrations.

  • Data Acquisition and Analysis: Record the resulting ionic currents and analyze the changes in current amplitude and kinetics to determine the effect of the modulator.

G cluster_protocol Whole-Cell Patch-Clamp Protocol Cell Preparation Cell Preparation Pipette Preparation Pipette Preparation Cell Preparation->Pipette Preparation Seal Formation Seal Formation Pipette Preparation->Seal Formation Whole-Cell Configuration Whole-Cell Configuration Seal Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Whole-Cell Configuration->Voltage Clamp Compound Application Compound Application Voltage Clamp->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition

Key steps in the whole-cell patch-clamp electrophysiology protocol.

Signaling Pathways and Mechanisms of Action

The modulation of Kir channels by small molecules like this compound can have significant effects on cellular excitability. Understanding the underlying signaling pathways is crucial for interpreting experimental results and predicting physiological outcomes.

GIRK Channel Signaling Pathway

GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs).[27][28][29][30][31] This activation leads to an outward potassium current, hyperpolarizing the cell membrane and reducing excitability.

G GPCR GPCR Activation G_protein Gi/o Protein Activation GPCR->G_protein activates Gbg Gβγ Subunit Release G_protein->Gbg releases GIRK GIRK Channel Gbg->GIRK binds and activates K_efflux K+ Efflux & Hyperpolarization GIRK->K_efflux Excitability Decreased Neuronal Excitability K_efflux->Excitability

Canonical signaling pathway for GIRK channel activation.
Kir2.x Channel Regulation

Kir2.x channels are primarily regulated by intracellular factors such as phosphatidylinositol 4,5-bisphosphate (PIP2) and protein kinases.[32][33][34][35][36] For instance, Protein Kinase C (PKC) and Protein Kinase A (PKA) can modulate the activity of Kir2.1 and Kir2.2 channels, respectively.

G cluster_pkc PKC Pathway cluster_pka PKA Pathway PKC Protein Kinase C Kir2_1 Kir2.1 Channel PKC->Kir2_1 modulates Kir2_x Kir2.x Channel Activity Kir2_1->Kir2_x PKA Protein Kinase A Kir2_2 Kir2.2 Channel PKA->Kir2_2 modulates Kir2_2->Kir2_x PIP2 PIP2 Binding PIP2->Kir2_x is essential for Membrane_Potential Resting Membrane Potential Stabilization Kir2_x->Membrane_Potential

References

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